Fasidotril
Description
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-15(23(27)28-12-17-6-4-3-5-7-17)24-22(26)19(13-31-16(2)25)10-18-8-9-20-21(11-18)30-14-29-20/h3-9,11,15,19H,10,12-14H2,1-2H3,(H,24,26)/t15-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBIUAUSZKGNOA-HNAYVOBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC3=C(C=C2)OCO3)CSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135038-57-2 | |
| Record name | Fasidotril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135038572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | benzyl ester of (S)-N [3-(3-4-methylenedioxyphenyl)2-acetylthio methyl 1-oxo-propyl](S)-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FASIDOTRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIB7HG2V9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual NEP/ACE Inhibition Pathway of Fasidotril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasidotril is a dual inhibitor of two key enzymes involved in cardiovascular regulation: Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). By simultaneously targeting these two pathways, this compound presents a comprehensive mechanism for the management of hypertension and heart failure. This technical guide provides an in-depth exploration of the biochemical pathways influenced by this compound, a compilation of its quantitative effects from preclinical and clinical studies, and detailed experimental protocols for its evaluation.
Introduction to this compound and its Dual Inhibition Strategy
This compound is a prodrug that is converted in the body to its active metabolite, Fasidotrilat. This active form exhibits potent inhibitory activity against both Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). The rationale behind this dual inhibition strategy is to leverage the synergistic effects of two distinct but interconnected physiological systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide (NP) system.
-
ACE Inhibition: The inhibition of ACE is a well-established therapeutic approach for hypertension and heart failure. ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, ACE inhibitors reduce blood pressure, decrease aldosterone secretion, and mitigate the pathological remodeling of the heart and blood vessels.
-
NEP Inhibition: Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). These peptides exert vasodilatory, natriuretic, and diuretic effects, and they also inhibit the RAAS. By inhibiting NEP, this compound increases the circulating levels of these beneficial peptides, further contributing to blood pressure reduction and cardioprotection.
The simultaneous inhibition of both ACE and NEP by this compound offers a more comprehensive approach to managing cardiovascular disease by both blocking the detrimental effects of the RAAS and potentiating the beneficial effects of the NP system.
The Dual Signaling Pathway of Fasidotrilat
Fasidotrilat's mechanism of action is centered on its interference with two critical enzymatic pathways that regulate cardiovascular homeostasis.
Inhibition of the Renin-Angiotensin System (RAS)
The RAS is a hormonal cascade that plays a central role in the regulation of blood pressure and fluid balance. Fasidotrilat inhibits ACE, a key enzyme in this pathway, leading to a reduction in the production of angiotensin II. This results in vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.
Potentiation of the Natriuretic Peptide System
The natriuretic peptide system counteracts the effects of the RAS. Natriuretic peptides are released in response to cardiac stretch and pressure overload, promoting vasodilation, natriuresis, and diuresis. Fasidotrilat inhibits neprilysin, the enzyme that degrades these peptides, thereby increasing their bioavailability and enhancing their beneficial cardiovascular effects.
The following diagram illustrates the dual inhibition pathway of Fasidotrilat.
Quantitative Data on this compound/Fasidotrilat
The following tables summarize the key quantitative data regarding the inhibitory potency and physiological effects of this compound and its active metabolite, Fasidotrilat.
Table 1: In Vitro Inhibitory Activity of Fasidotrilat
| Enzyme Target | Parameter | Value (nmol/L) | Reference |
| Neprilysin (NEP) | Ki | 5.1 | [1] |
| Angiotensin-Converting Enzyme (ACE) | Ki | 9.8 | [1] |
Table 2: Antihypertensive Effects of this compound in Preclinical Models
| Animal Model | Treatment Regimen | Effect on Systolic Blood Pressure (SBP) | Reference |
| Spontaneously Hypertensive Rat (SHR) | 100 mg/kg, twice daily for 3 weeks | -20 to -30 mm Hg | [2] |
| Goldblatt Renovascular Hypertensive Rat | 100 mg/kg, twice daily for 3 weeks | -20 to -30 mm Hg | [2] |
| DOCA-Salt Hypertensive Rat | 100 mg/kg, twice daily for 3 weeks | Prevents progressive rise in SBP | [2] |
Table 3: Antihypertensive Effects of this compound in Human Clinical Trials
| Patient Population | Treatment Regimen | Effect on Blood Pressure (Supine) | Effect on Blood Pressure (Standing) | Reference |
| Mild-to-moderate essential hypertension | 100 mg, twice daily for 6 weeks | -7.4 / -5.4 mm Hg (Systolic/Diastolic) | -7.6 / -6.8 mm Hg (Systolic/Diastolic) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of dual NEP/ACE inhibitors like this compound.
In Vitro Enzyme Inhibition Assays
This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against NEP.
Materials:
-
Recombinant human Neprilysin
-
NEP substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (Fasidotrilat)
-
Positive control inhibitor (e.g., Thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the NEP enzyme, and the test compound or control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the NEP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol outlines a fluorometric assay for measuring ACE inhibitory activity.
Materials:
-
Recombinant human ACE
-
ACE substrate (e.g., a quenched fluorescent peptide)
-
Assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 8.3)
-
Test compound (Fasidotrilat)
-
Positive control inhibitor (e.g., Captopril)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the ACE enzyme, and the test compound or control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding the ACE substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
In Vivo Antihypertensive Efficacy Study
This protocol describes the evaluation of the antihypertensive effects of this compound in a Spontaneously Hypertensive Rat (SHR) model.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old
-
Normotensive Wistar-Kyoto (WKY) rats as controls
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Implant telemetry transmitters for continuous and stress-free blood pressure and heart rate monitoring (if applicable). Allow for a recovery period of at least one week post-surgery.
-
Record baseline blood pressure and heart rate for 24-48 hours.
-
Randomly assign SHRs to treatment groups: Vehicle control and this compound (at various doses). Include a group of WKY rats as normotensive controls.
-
Administer the test substance or vehicle orally by gavage once or twice daily for the duration of the study (e.g., 3-6 weeks).
-
Continuously monitor blood pressure and heart rate throughout the study. If using the tail-cuff method, perform measurements at regular intervals (e.g., weekly).
-
At the end of the study, collect blood samples for pharmacokinetic and biomarker analysis (e.g., plasma ACE activity, ANP levels).
-
Euthanize the animals and collect tissues (e.g., heart, kidneys, aorta) for histological and molecular analysis.
-
Analyze the data to determine the effect of this compound on blood pressure, heart rate, and other relevant parameters.
Conclusion
This compound, through its active metabolite Fasidotrilat, represents a promising therapeutic agent for cardiovascular diseases by virtue of its dual inhibitory action on Neprilysin and Angiotensin-Converting Enzyme. This combined mechanism of action allows for a more potent and comprehensive regulation of the key hormonal systems involved in blood pressure control and cardiovascular health. The data presented in this guide highlight the significant antihypertensive effects of this compound in both preclinical and clinical settings. The provided experimental protocols offer a framework for the continued investigation and development of this and other dual-acting cardiovascular drugs. Further research into the long-term benefits and safety profile of this compound will be crucial in fully elucidating its therapeutic potential.
References
Fasidotrilat active metabolite pharmacology
An In-depth Technical Guide to the Pharmacology of Fasidotrilat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasidotrilat is the active metabolite of the orally administered prodrug, fasidotril. It functions as a dual inhibitor of two key zinc-metalloproteases involved in cardiovascular regulation: neutral endopeptidase (NEP, neprilysin) and angiotensin-converting enzyme (ACE). This dual inhibitory action offers a synergistic approach to cardiovascular therapy, particularly in the management of hypertension and congestive heart failure. By simultaneously blocking the degradation of vasodilatory and natriuretic peptides and preventing the formation of the potent vasoconstrictor angiotensin II, fasidotrilat modulates critical pathways that regulate blood pressure, fluid balance, and cardiovascular remodeling. This document provides a comprehensive overview of the pharmacology of fasidotrilat, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action
Fasidotrilat exerts its pharmacological effects by concurrently inhibiting two distinct enzymes:
-
Neutral Endopeptidase (NEP) Inhibition: NEP is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (ANP, BNP, CNP). By inhibiting NEP, fasidotrilat increases the circulating levels of these peptides. This leads to vasodilation, natriuresis (sodium excretion), and diuresis, all of which contribute to a reduction in blood pressure and cardiac preload.[1][2]
-
Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, fasidotrilat decreases the production of angiotensin II, leading to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure and blood volume.[3]
The dual inhibition of both pathways provides a more comprehensive approach to managing cardiovascular diseases compared to inhibiting either pathway alone.[4]
Signaling Pathway
The diagram below illustrates the dual points of intervention of fasidotrilat in the cardiovascular regulatory systems.
Quantitative Pharmacology
The following tables summarize the key quantitative data for fasidotrilat, including its enzyme inhibitory potency and its pharmacodynamic effects observed in preclinical and clinical studies.
Table 1: Enzyme Inhibitory Potency of Fasidotrilat
| Enzyme | Species | Parameter | Value (nmol/L) |
| Neutral Endopeptidase (NEP) | Mouse | Ki | 3.2[3] |
| Angiotensin-Converting Enzyme (ACE) | Mouse | Ki | 3.9[3] |
| Neutral Endopeptidase (NEP) | Rat | Ki | Similar to mouse[3] |
| Angiotensin-Converting Enzyme (ACE) | Rat | Ki | 30[3] |
Table 2: In Vivo Efficacy of this compound (Prodrug)
| Study Type | Species/Population | Model | Dose | Primary Outcome |
| Preclinical | Mouse | In vivo enzyme inhibition | 0.2 - 0.5 mg/kg | ED50 for ACE and NEP inhibition[1] |
| Preclinical | Rat | Myocardial Infarction-induced Heart Failure | 10 mg/kg (i.v. fasidotrilat) | +225% urinary sodium excretion; +114% urine volume[2] |
| Clinical | Human | Mild-to-moderate essential hypertension | 100 mg b.i.d. for 42 days | -7.4 / -5.4 mm Hg change in supine SBP/DBP vs. placebo[1] |
Experimental Protocols
This section outlines the general methodologies employed in the characterization of fasidotrilat's pharmacology.
In Vitro Enzyme Inhibition Assays
The inhibitory potency of fasidotrilat against ACE and NEP is determined using established enzymatic assays.
Objective: To determine the inhibitor constant (Ki) of fasidotrilat for ACE and NEP.
General Protocol:
-
Enzyme Source: Recombinant human or purified animal-derived ACE and NEP are used.
-
Substrate: A specific fluorogenic or chromogenic substrate for each enzyme is selected. For ACE, a common substrate is hippuryl-histidyl-leucine (HHL).[5][6]
-
Procedure: a. The enzyme is pre-incubated with varying concentrations of fasidotrilat in a suitable buffer (e.g., phosphate buffer, pH 8.3).[6][7] b. The reaction is initiated by the addition of the substrate. c. The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.[6][7] d. The reaction is terminated, often by adding a strong acid or a chelating agent. e. The product formation is quantified using spectrophotometry or fluorometry by measuring the change in absorbance or fluorescence.[5][6]
-
Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Ki value is then determined from the IC50 using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Acute natriuretic effect of fasidotrilat, a mixed inhibitor of neutral endopeptidase and angiotensin I-converting enzyme, in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Antihypertensive Effects of this compound, a Dual Inhibitor of Neprilysin and Angiotensin-Converting Enzyme, in Rats and H… [ouci.dntb.gov.ua]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 7. etflin.com [etflin.com]
The Dawn of Dual Inhibition: A Technical Guide to the Early-Stage Discovery of Fasidotril
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational science and early-stage discovery of Fasidotril, a pioneering dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). As a member of the vasopeptidase inhibitor class, this compound was developed to offer a more comprehensive approach to treating cardiovascular diseases like hypertension and congestive heart failure by simultaneously targeting two critical pathways in blood pressure regulation. This document consolidates the key in vitro, preclinical, and early clinical data, presenting it in a structured format with detailed experimental methodologies and visual pathways to provide a comprehensive resource for researchers in cardiovascular drug discovery.
Chapter 1: The Rationale and Design of Dual NEP/ACE Inhibitors
The therapeutic strategy behind this compound is rooted in the synergistic potential of inhibiting two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).
The Renin-Angiotensin and Natriuretic Peptide Systems
ACE is a central component of the Renin-Angiotensin System (RAS). It catalyzes the conversion of the inactive Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and promoting sodium and water retention. Conversely, Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides (such as ANP and BNP), which are endogenous hormones that promote vasodilation, natriuresis, and diuresis, thereby lowering blood pressure.
The dual inhibition of ACE and NEP is hypothesized to provide superior antihypertensive effects compared to ACE inhibition alone. By blocking ACE, the production of the vasoconstrictor Angiotensin II is reduced. Simultaneously, by inhibiting NEP, the levels of vasodilating natriuretic peptides are increased, further promoting blood pressure reduction.
Rational Drug Design
The development of dual ACE/NEP inhibitors like this compound was a logical progression from the successful clinical application of ACE inhibitors.[1][2] The design strategy was based on the understanding that both ACE and NEP are zinc metallopeptidases, sharing similarities in their active sites.[3] This allowed for the design of single molecules capable of inhibiting both enzymes.
The core principle involves a molecule with a zinc-binding group (such as a thiol) and side chains that can fit into the hydrophobic sub-pockets (S1', S2') of the enzymes' active sites.[3] The early development focused on modifying existing selective inhibitors to achieve a balanced dual-inhibitory profile. For classes of dual inhibitors related to this compound, it was found that specific stereochemistry, such as a 2S,3R configuration, was crucial for achieving the most potent inhibition of both enzymes.[3] this compound itself is a diester prodrug, designed to improve oral bioavailability, which is then hydrolyzed in the body to its active diacid metabolite, fasidotrilat.[4]
Chapter 2: In Vitro Characterization
The initial discovery phase for any enzyme inhibitor involves rigorous in vitro testing to determine its potency and selectivity.
Potency Assessment
This compound's active form, fasidotrilat, demonstrated potent, balanced inhibition of both target enzymes in enzymatic assays. The half-maximal inhibitory concentration (IC50) values are a key measure of this potency.
| Compound | Target Enzyme | IC50 Value (nM) |
| Fasidotrilat | Angiotensin-Converting Enzyme (ACE) | 9.8[5] |
| Fasidotrilat | Neprilysin (NEP) | 5.1[5] |
Experimental Protocol: In Vitro Enzyme Inhibition Assays
The following is a representative protocol for determining the IC50 values of a test compound against ACE and NEP.
Objective: To quantify the inhibitory potency of a compound by measuring the concentration required to inhibit 50% of the enzyme's activity.
Materials:
-
Recombinant human ACE or NEP enzyme.
-
Fluorogenic or chromogenic enzyme substrate (e.g., Hippuryl-His-Leu for ACE).[1][6]
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2).
-
Test compound (e.g., Fasidotrilat) at various concentrations.
-
Reference inhibitor (e.g., Captopril for ACE).
-
96-well microplates.
-
Microplate reader (spectrophotometer or fluorometer).
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the enzyme solution, and the test compound solution at its designated concentration. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the enzyme substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time. This rate is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the rates relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Chapter 3: Preclinical Evaluation (In Vivo)
Following successful in vitro characterization, this compound was advanced to preclinical animal models to assess its efficacy and pharmacodynamic properties in a physiological setting.
Pharmacodynamic Studies in Animal Models
Hypertension Models: this compound was evaluated in several rat models of hypertension, demonstrating significant antihypertensive activity.
| Animal Model | Treatment Regimen | Key Outcome |
| Spontaneously Hypertensive Rats (SHR) | 100 mg/kg PO, twice daily for 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg) vs. vehicle.[5] |
| Renovascular (2K1C) Hypertensive Rats | 100 mg/kg PO, twice daily for 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg) vs. vehicle.[5] |
| DOCA-Salt Hypertensive Rats | 100 mg/kg PO, twice daily for 3 weeks | Prevented the progressive rise in blood pressure observed in the vehicle group.[5] |
Myocardial Infarction Model: The long-term effects of this compound were studied in a rat model of myocardial infarction (MI), a condition often leading to congestive heart failure.
| Infarct Size | Treatment Regimen | Key Outcomes |
| Moderate Infarcts | 180 mg/kg/day PO for 40 weeks | Prolonged survival (30% mortality vs. 50% in placebo group).[7] |
| Large Infarcts | 180 mg/kg/day PO for 40 weeks | Significantly reduced mortality during the initial 25 weeks (23.5% vs. 53.8% in placebo group).[7] |
| All Sizes | 180 mg/kg/day PO for 40 weeks | Significantly attenuated cardiac hypertrophy. No significant effect on blood pressure or heart rate.[7] |
Experimental Protocol: Animal Model of Hypertension
The following is a representative protocol for evaluating the antihypertensive effect of a test compound in Spontaneously Hypertensive Rats (SHR).
Objective: To determine the effect of chronic oral administration of a test compound on systolic blood pressure in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age-matched.
-
Test compound (e.g., this compound).
-
Vehicle control.
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
Methodology:
-
Acclimatization: Allow animals to acclimate to the housing facility and handling for at least one week.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure of all rats for several days before starting treatment to ensure stability.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, test compound low dose, test compound high dose).
-
Dosing: Administer the test compound or vehicle by oral gavage at the specified dose and frequency (e.g., twice daily) for the duration of the study (e.g., 3 weeks).
-
Blood Pressure Monitoring: Measure systolic blood pressure at regular intervals throughout the study (e.g., weekly). Measurements should be taken at the same time of day to minimize diurnal variation.
-
Final Measurements: At the end of the treatment period, perform final blood pressure measurements.
-
Data Analysis:
-
Calculate the change in systolic blood pressure from baseline for each animal.
-
Compare the mean change in blood pressure between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Chapter 4: Early Clinical Findings
Following promising preclinical results, this compound entered early-phase clinical trials to assess its safety, tolerability, and efficacy in humans.
Phase II Study in Essential Hypertension
A key study evaluated the efficacy of this compound in patients with mild-to-moderate essential hypertension. The trial was a randomized, double-blind, placebo-controlled, parallel-group study.
| Patient Group | Treatment Regimen | Duration | Key Outcomes (Change in BP vs. Placebo at Day 42) |
| Mild-to-Moderate Hypertensives (n=57) | This compound (100 mg PO, twice daily) | 6 weeks | Supine: -7.4 / -5.4 mm Hg (Systolic/Diastolic)[5]Standing: -7.6 / -6.8 mm Hg (Systolic/Diastolic)[5] |
The study concluded that this compound was an effective oral antihypertensive agent during chronic treatment in patients with essential hypertension.[5] The first dose of the drug had no significant acute effect on blood pressure, suggesting that the therapeutic effect develops over time with sustained dual inhibition.[5]
Conclusion
The early-stage discovery of this compound provided a strong proof-of-concept for the therapeutic potential of dual NEP/ACE inhibition. The journey from rational drug design, based on the shared characteristics of two key cardiovascular enzymes, to potent in vitro activity and significant efficacy in both animal models and human clinical trials, highlights a successful application of modern drug discovery principles. The data from these initial studies established this compound as a promising agent for the management of hypertension and heart failure, paving the way for further investigation into the class of vasopeptidase inhibitors. This guide serves as a technical summary of that foundational work, offering valuable insights for the continued development of novel cardiovascular therapeutics.
References
- 1. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. New dual inhibitors of neutral endopeptidase and angiotensin-converting enzyme: rational design, bioavailability, and pharmacological responses in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Fasidotril's Impact on Cardiac Hypertrophy Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence for fasidotril's effects on cardiac hypertrophy. This compound is a dual-acting drug that simultaneously inhibits two key enzymes involved in cardiovascular regulation: neprilysin (NEP) and angiotensin-converting enzyme (ACE). This dual inhibition offers a synergistic approach to combatting the pathological remodeling of the heart that characterizes cardiac hypertrophy.
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can ultimately lead to heart failure. This compound has been investigated for its potential to attenuate or reverse this pathological process. Preclinical studies, primarily in rat models of myocardial infarction-induced heart failure, have demonstrated that this compound significantly reduces cardiac hypertrophy. The primary mechanism of action involves the potentiation of the natriuretic peptide system and the simultaneous inhibition of the renin-angiotensin-aldosterone system (RAAS). This guide will detail the experimental evidence, methodologies, and underlying signaling pathways related to this compound's anti-hypertrophic effects.
Mechanism of Action
This compound's therapeutic effect in cardiac hypertrophy stems from its dual inhibition of neprilysin and angiotensin-converting enzyme.
-
Neprilysin (NEP) Inhibition: Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides. ANP and BNP exert cardioprotective effects by activating guanylate cyclase-A, leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, through the activation of protein kinase G (PKG), mediate a range of anti-hypertrophic effects, including vasodilation, natriuresis, and direct inhibition of cardiomyocyte growth signaling.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor and pro-hypertrophic agent, angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, thereby mitigating its detrimental effects on the heart, which include vasoconstriction, sodium and water retention, and direct stimulation of cardiomyocyte growth and fibrosis.
The combined inhibition of NEP and ACE provides a more comprehensive approach to treating cardiac hypertrophy than inhibiting either pathway alone.
Methodological & Application
Application Notes and Protocols for Fasidotril in Rat Models of Hypertension
These application notes provide detailed protocols for the preparation and administration of fasidotril to various rat models of hypertension. The included data and methodologies are intended for researchers, scientists, and drug development professionals investigating the antihypertensive effects of dual neprilysin (NEP) and angiotensin-converting enzyme (ACE) inhibitors.
I. Quantitative Data Summary
The antihypertensive efficacy of this compound has been demonstrated in several key preclinical models of hypertension. The following tables summarize the quantitative effects of this compound on systolic blood pressure (SBP) in these models.
Table 1: Effect of Oral this compound on Systolic Blood Pressure (SBP) in Hypertensive Rat Models
| Rat Model | Treatment Group | Dosage | Duration | Pre-treatment SBP (mmHg) | Post-treatment SBP (mmHg) | Change in SBP (mmHg) |
| Spontaneously Hypertensive Rat (SHR) | This compound | 100 mg/kg, PO, twice daily | 21 days | 205 ± 4 | 186 ± 5 (Day 21) | -19 |
| Vehicle | - | 21 days | ~205 | ~207 | +2 | |
| Goldblatt (2-Kidney, 1-Clip) Rat | This compound | 100 mg/kg, PO, twice daily | 21 days | 194 ± 5 | 163 ± 5 (Day 21) | -31 |
| Vehicle | - | 21 days | ~194 | ~190 | -4 | |
| DOCA-Salt Hypertensive Rat | This compound | 100 mg/kg, PO, twice daily | 21 days | ~175 | Prevents further increase | N/A |
| Vehicle | - | 21 days | ~175 | Significant increase | N/A |
Data compiled from studies demonstrating a progressive and sustained decrease in SBP in SHR and Goldblatt rats, and the prevention of a progressive rise in blood pressure in DOCA-salt hypertensive rats with this compound treatment.[1]
Table 2: Time-Course of SBP Reduction in SHR and Goldblatt Rats Treated with this compound (100 mg/kg, PO, twice daily)
| Rat Model | Pre-treatment | Day 7 | Day 14 | Day 21 |
| SHR SBP (mmHg) | 205 ± 4 | 196 ± 5 | 185 ± 4 | 186 ± 5 |
| Goldblatt SBP (mmHg) | 194 ± 5 | 177 ± 5 | 167 ± 5 | 163 ± 5 |
This table illustrates the progressive antihypertensive effect of this compound over a 3-week treatment period.[1]
II. Experimental Protocols
The following are detailed protocols for the oral administration of this compound to hypertensive rat models and the subsequent measurement of blood pressure.
Protocol 1: Preparation and Oral Administration of this compound
1. Materials:
- This compound powder
- Vehicle: 1.25% carboxymethylcellulose (CMC) solution
- Weighing scale
- Mortar and pestle (optional, for homogenization)
- Graduated cylinder or volumetric flask
- Magnetic stirrer and stir bar
- Oral gavage needles (appropriate size for rats)
- Syringes
2. Procedure:
- Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the body weight of the rats.
- Prepare the vehicle solution: Dissolve the appropriate amount of CMC in distilled water to make a 1.25% solution. Stir until fully dissolved.
- Prepare the this compound suspension:
- Weigh the calculated amount of this compound powder.
- Levigate the powder with a small amount of the vehicle to form a smooth paste. This can be done in a mortar.
- Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration.
- Use a magnetic stirrer to ensure a homogenous suspension.
- Administration:
- Gently restrain the rat.
- Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
- Administer the dose twice daily, as required by the experimental design.[1]
Protocol 2: Blood Pressure Measurement in Conscious Rats using the Tail-Cuff Method
1. Materials:
- Tail-cuff plethysmography system (e.g., Electrosphygmomanometer)
- Rat restrainer
- Warming chamber or pad
2. Procedure:
- Acclimatization: Acclimate the rats to the restrainer and the tail-cuff procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.
- Warming: Place the rat in a warming chamber or on a warming pad (37°C) for 10-15 minutes to increase blood flow to the tail, which facilitates signal detection.
- Restraint: Gently place the rat in the restrainer.
- Cuff Placement: Secure the tail-cuff and the sensor around the base of the rat's tail.
- Measurement:
- Initiate the blood pressure measurement cycle on the electrosphygmomanometer. The cuff will inflate and then gradually deflate.
- Record the systolic blood pressure (SBP) and heart rate (HR).
- Perform measurements in triplicate for each rat at each time point.
- Timing of Measurement: For chronic studies, measure SBP and HR before initiating therapy and at specified intervals during the treatment period (e.g., on days 7, 14, and 21).[1] Measurements should be taken at a consistent time, for instance, 2 hours after drug or vehicle administration.[1]
III. Visualizations
Signaling Pathway of this compound's Dual Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound in Hypertensive Rats
Caption: Experimental workflow diagram.
References
Preparing Fasidotril Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Fasidotril solutions for both in vitro and in vivo laboratory studies. This compound is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), making it a compound of significant interest in cardiovascular and related research fields.
Chemical and Physical Properties
A thorough understanding of this compound's properties is essential for accurate solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉N₂O₅PS | PubChem |
| Molecular Weight | 464.51 g/mol | PubChem |
| Appearance | Off-white powder | ChemSrc |
| Solubility | - DMSO: 33 mg/mL - DMF: 25 mg/mL - Ethanol: 20 mg/mL - PBS (pH 7.2): 1 mg/mL | Cayman Chemical |
Signaling Pathway of this compound
This compound exerts its effects by simultaneously inhibiting two key enzymes in distinct but interconnected pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide (NP) system.
Preparation of this compound Stock Solutions
For accurate and reproducible experiments, it is crucial to prepare concentrated stock solutions that can be diluted to working concentrations.
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, absolute)
-
Sterile, amber vials or tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
3.2. Protocol for 10 mM Stock Solution in DMSO
-
Calculate the required mass:
-
Mass (mg) = 10 mmol/L * 0.001 L * 464.51 g/mol * 1000 mg/g = 4.6451 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh out approximately 4.65 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 4.65 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months) .
-
Note: The stability of this compound in other solvents for extended periods has not been extensively reported. It is recommended to prepare fresh solutions or use stocks stored in DMSO at -80°C for optimal results.
In Vitro Experimental Protocols
4.1. Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, ensure the final concentration of DMSO in the culture medium is less than 0.5%. It is recommended to perform intermediate dilutions in culture medium.
-
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
4.2. Generic ACE/NEP Inhibition Enzyme Assay Workflow
In Vivo Experimental Protocols
5.1. Preparation of Dosing Solutions for Oral Administration in Rodents
This compound is orally bioavailable and has been administered to rats in experimental models of hypertension.[1]
Vehicle Selection: A common vehicle for oral gavage studies is a suspension in 0.5% carboxymethylcellulose (CMC) in water.
Protocol for a 10 mg/mL Suspension (for a 100 mg/kg dose in a 200g rat with a dosing volume of 2 mL/kg):
-
Calculate the required amounts:
-
For a 10 mL total volume, you will need 100 mg of this compound and 50 mg of CMC.
-
-
Prepare the vehicle:
-
Add 50 mg of CMC to approximately 9 mL of sterile water.
-
Stir or vortex until a homogenous suspension is formed.
-
-
Prepare the this compound suspension:
-
Weigh 100 mg of this compound powder.
-
Gradually add the this compound powder to the CMC vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Add sterile water to reach a final volume of 10 mL.
-
-
Administration:
-
Administer the suspension via oral gavage at the appropriate volume based on the animal's body weight.
-
Note: Always prepare the suspension fresh on the day of dosing.
-
5.2. Generic Workflow for an In Vivo Hypertension Study
Safety Precautions
-
Always handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure all procedures are performed safely and in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for In Vitro Enzymatic Assay of Fasidotril Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasidotril is a dual inhibitor of two key enzymes involved in cardiovascular regulation: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[1] As a prodrug, this compound is converted in the body to its active metabolite, fasidotrilat, which exerts the therapeutic effects. These application notes provide a detailed protocol for determining the in vitro enzymatic activity of this compound, specifically its inhibitory effect on Neutral Endopeptidase.
Neutral Endopeptidase is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. By inhibiting NEP, fasidotrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This protocol is designed to be a robust and reproducible method for assessing the potency of this compound and other NEP inhibitors.
Data Presentation: Comparative Inhibitory Activity
| Inhibitor | Target Enzyme | IC50 Value (nM) | Comments |
| Sacubitrilat (active metabolite of Sacubitril) | NEP | 5 | A potent and selective NEP inhibitor. |
| Gemopatrilat | NEP | 305 | A dual inhibitor of NEP and ACE. |
| Phosphoramidon | NEP | 2 | A classic, potent NEP inhibitor often used as a positive control. |
| Thiorphan | NEP | Varies | An early NEP inhibitor, with IC50 values often in the low nanomolar range depending on assay conditions. |
Experimental Protocols
This section details the methodology for a colorimetric in vitro enzymatic assay to determine the NEP inhibitory activity of fasidotrilat. The assay is based on the cleavage of the chromogenic substrate N-Succinyl-Ala-Ala-Phe-p-nitroanilide (Suc-Ala-Ala-Phe-pNA) by NEP, which releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically.
Materials and Reagents
-
Recombinant Human Neutral Endopeptidase (NEP/CD10)
-
Fasidotrilat (active metabolite of this compound)
-
N-Succinyl-Ala-Ala-Phe-p-nitroanilide (Suc-Ala-Ala-Phe-pNA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
NEP Enzyme Stock Solution: Reconstitute lyophilized recombinant human NEP in Tris-HCl buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
NEP Working Solution: On the day of the experiment, dilute the NEP stock solution in Tris-HCl buffer to the desired final concentration (e.g., 10 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Phe-pNA in DMSO to a stock concentration of 10 mM.
-
Substrate Working Solution: Dilute the substrate stock solution in Tris-HCl buffer to a final concentration of 1 mM.
-
Inhibitor (Fasidotrilat) Stock Solution: Dissolve fasidotrilat in DMSO to a stock concentration of 10 mM.
-
Inhibitor Dilutions: Prepare a serial dilution of the fasidotrilat stock solution in Tris-HCl buffer to obtain a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).
Assay Procedure
-
Assay Plate Setup:
-
Add 20 µL of Tris-HCl buffer to the "blank" wells (no enzyme).
-
Add 20 µL of NEP working solution to the "control" (no inhibitor) and "inhibitor" wells.
-
Add 20 µL of each fasidotrilat dilution to the respective "inhibitor" wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 60 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each fasidotrilat concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the fasidotrilat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
NEP Signaling Pathway
Caption: NEP inhibition by Fasidotrilat prevents degradation of vasoactive peptides.
Experimental Workflow for Fasidotrilat IC50 Determination
Caption: Workflow for determining the IC50 of Fasidotrilat against NEP.
References
Application Notes and Protocols for Determining Fasidotril Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasidotril is a dual-acting drug that simultaneously inhibits two key enzymes in the cardiovascular system: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE). Its active metabolite, Fasidotrilat, is responsible for this dual inhibition. By blocking NEP, Fasidotrilat prevents the breakdown of natriuretic peptides (such as ANP and BNP), which promote vasodilation and sodium excretion. Concurrently, by inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor.[1][2] This combined action makes this compound a promising therapeutic agent for conditions like hypertension and congestive heart failure.[1][3]
These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound by measuring its inhibitory activity on NEP and ACE, and by assessing its impact on the downstream signaling pathway involving cyclic Guanosine Monophosphate (cGMP).
Data Presentation
The efficacy of Fasidotrilat, the active metabolite of this compound, can be quantified by its half-maximal inhibitory concentration (IC50) against its target enzymes and its effect on downstream signaling molecules.
Table 1: In Vitro Inhibitory Activity of Fasidotrilat
| Target Enzyme | IC50 Value (nM) | Assay Type |
| Neutral Endopeptidase (NEP) | 5.1 | Fluorometric Enzyme Inhibition Assay |
| Angiotensin-Converting Enzyme (ACE) | 9.8 | Fluorometric Enzyme Inhibition Assay |
| Data sourced from C Marie et al., 1995, as cited in a comprehensive review on NEP inhibitors.[4] |
Table 2: Representative Data for Fasidotrilat-Induced cGMP Production
The following table illustrates the expected dose-dependent increase in intracellular cGMP levels in a suitable cell line (e.g., vascular smooth muscle cells) upon treatment with Fasidotrilat in the presence of a natriuretic peptide like ANP.
| Fasidotrilat Concentration (nM) | Fold Increase in cGMP (vs. ANP alone) |
| 0 (ANP only) | 1.0 |
| 1 | 1.8 |
| 5 | 4.5 |
| 10 | 8.2 |
| 50 | 15.6 |
| 100 | 16.1 |
| 500 | 16.3 |
This is representative data. Actual results will vary depending on the cell type, assay conditions, and ANP concentration.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Dual inhibition of metallopeptidases ACE and NEP by extracts, and iridoids from Ligustrum vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short- and long-term interactions of endothelium and vascular smooth muscle in coculture: effects on cyclic GMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of cyclic guanosine monophosphate production by natriuretic peptide in human biliary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of the C-Domain of ACE (Angiotensin-Converting Enzyme) Combined With Inhibition of NEP (Neprilysin): A Potential New Therapy for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Simultaneous Quantification of Fasidotril and its Active Metabolite, Fasidotrilat, in Human Plasma
Introduction
Fasidotril is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), developed for the treatment of hypertension and congestive heart failure. It is a diester prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Fasidotrilat, which exerts the therapeutic effect.[1] To support pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the simultaneous quantification of both the prodrug and its active metabolite in biological matrices is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the determination of this compound and Fasidotrilat in human plasma.
Metabolic Pathway
This compound is designed as a prodrug to improve oral bioavailability. Following administration, it undergoes enzymatic hydrolysis to form the pharmacologically active diacid metabolite, Fasidotrilat.
Figure 1: Metabolic conversion of this compound to Fasidotrilat.
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of this compound and Fasidotrilat from human plasma.
1. Materials and Reagents
-
This compound and Fasidotrilat reference standards
-
Internal Standard (IS) - e.g., a structurally similar compound not present in the matrix
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: [M+H]+ → fragment ionFasidotrilat: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
5. Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Experimental Workflow
Figure 2: Bioanalytical workflow for this compound and Fasidotrilat.
Method Validation and Performance
The developed method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
| Fasidotrilat | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | LQC | 3 | ± 5% | < 10% |
| MQC | 100 | ± 5% | < 10% | |
| HQC | 800 | ± 5% | < 10% | |
| Fasidotrilat | LQC | 3 | ± 5% | < 10% |
| MQC | 100 | ± 5% | < 10% | |
| HQC | 800 | ± 5% | < 10% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85% | 90 - 110% |
| Fasidotrilat | > 85% | 90 - 110% |
Table 4: Limit of Quantification
| Analyte | LLOQ (ng/mL) |
| This compound | 1 |
| Fasidotrilat | 1 |
This application note presents a sensitive, specific, and robust HPLC-MS/MS method for the simultaneous quantification of this compound and its active metabolite, Fasidotrilat, in human plasma. The method demonstrates excellent performance characteristics and is suitable for supporting clinical and non-clinical pharmacokinetic studies. The detailed protocol and workflow provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
Application Notes and Protocols for Fasidotril Research in Myocardial Infarction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasidotril is a dual inhibitor of neprilysin (NEP) and angiotensin-converting enzyme (ACE), positioning it as a promising therapeutic agent for cardiovascular diseases, including myocardial infarction (MI). By simultaneously potentiating the beneficial effects of natriuretic peptides and suppressing the detrimental effects of the renin-angiotensin system, this compound offers a multi-faceted approach to mitigating cardiac injury and remodeling post-MI. These application notes provide a comprehensive overview of the use of a rat model of myocardial infarction for evaluating the efficacy of this compound, including detailed experimental protocols and expected quantitative outcomes.
Myocardial Infarction Model: Rat Coronary Artery Ligation
The most common and well-established preclinical model for studying myocardial infarction is the surgical ligation of the left anterior descending (LAD) coronary artery in rats. This model effectively mimics the ischemic injury and subsequent pathological remodeling seen in human MI.
Experimental Protocol: LAD Ligation in Rats
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg), intraperitoneally
-
Mechanical ventilator
-
Surgical instruments (forceps, scissors, needle holders, retractors)
-
Suture material (6-0 silk or prolene)
-
Sterile gauze and swabs
-
Heating pad to maintain body temperature
-
ECG monitoring equipment
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat with a combination of ketamine and xylazine. Once the animal is fully anesthetized (confirmed by lack of pedal reflex), intubate it with an appropriate-sized endotracheal tube and connect to a mechanical ventilator. Maintain a tidal volume of 10 ml/kg and a respiratory rate of 60-70 breaths/minute.
-
Surgical Incision: Place the rat in a supine position on a heating pad to maintain a core body temperature of 37°C. Shave the chest area and sterilize the skin with an antiseptic solution. Make a left thoracotomy incision at the fourth intercostal space.
-
Exposure of the Heart: Carefully dissect the pectoral muscles to expose the rib cage. Use retractors to gently spread the ribs and visualize the heart. The pericardium can then be carefully opened to expose the left ventricle and the LAD.
-
LAD Ligation: Identify the LAD, which typically runs down the anterior wall of the left ventricle from the base of the aorta. Using a tapered needle, pass a 6-0 suture underneath the LAD, approximately 2-3 mm from its origin.
-
Induction of Ischemia: Tightly ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and ST-segment elevation on the ECG.
-
Closure: Close the chest wall in layers using appropriate suture material. Evacuate any air from the thoracic cavity to prevent pneumothorax. Suture the skin incision.
-
Post-operative Care: Disconnect the rat from the ventilator once spontaneous breathing resumes. Administer analgesics as per institutional guidelines. Monitor the animal closely during the recovery period for any signs of distress. House the animals individually with easy access to food and water.
This compound Administration Protocol
Drug Preparation and Dosing:
-
Dosage: A commonly used oral dose of this compound in rat MI models is 180 mg/kg/day.
-
Formulation: this compound can be suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, for oral administration.
-
Administration: Administer the prepared this compound suspension once daily via oral gavage.
Oral Gavage Protocol for Rats:
-
Restraint: Gently restrain the rat, ensuring it is held firmly but without causing distress.
-
Gavage Needle Selection: Use a curved, ball-tipped stainless steel gavage needle (typically 16-18 gauge for adult rats).
-
Measurement: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Delivery: Once the needle is in the stomach, slowly administer the this compound suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes after administration to ensure there are no signs of respiratory distress.
Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound in a rat model of myocardial infarction.
Table 1: Effects of this compound on Survival Rate Post-MI
| Treatment Group | Infarct Size | Observation Period (Weeks) | Survival Rate (%) |
| Placebo | Moderate | 40 | 50% |
| This compound (180 mg/kg/day) | Moderate | 40 | 70% |
| Placebo | Large | 25 | 46.2% |
| This compound (180 mg/kg/day) | Large | 25 | 76.5% |
Table 2: Effects of this compound on Cardiac Hypertrophy Post-MI
| Treatment Group | Infarct Size | Parameter | Value |
| Sham | - | Left Ventricle Weight / Body Weight (mg/g) | 2.1 ± 0.05 |
| Placebo | Moderate | Left Ventricle Weight / Body Weight (mg/g) | 2.5 ± 0.07 |
| This compound | Moderate | Left Ventricle Weight / Body Weight (mg/g) | 2.3 ± 0.06 |
| Placebo | Large | Left Ventricle Weight / Body Weight (mg/g) | 2.8 ± 0.09 |
| This compound | Large | Left Ventricle Weight / Body Weight (mg/g) | 2.5 ± 0.08 |
*Indicates a statistically significant reduction compared to the placebo group.
Table 3: Expected Effects of this compound on Cardiac Function (Echocardiography) Post-MI
| Parameter | Sham | MI + Placebo (Expected) | MI + this compound (Expected) |
| Ejection Fraction (EF, %) | ~75-85 | ~40-50 | Increased vs. Placebo |
| Fractional Shortening (FS, %) | ~40-50 | ~20-25 | Increased vs. Placebo |
| Left Ventricular Internal Diameter at end-diastole (LVIDd, mm) | ~6.0-7.0 | ~8.0-9.0 | Decreased vs. Placebo |
| Left Ventricular Internal Diameter at end-systole (LVIDs, mm) | ~3.0-4.0 | ~6.0-7.0 | Decreased vs. Placebo |
Table 4: Expected Effects of this compound on Cardiac Biomarkers Post-MI
| Biomarker | Sham | MI + Placebo (Expected) | MI + this compound (Expected) |
| Plasma BNP (pg/mL) | Low | Significantly Elevated | Further Elevated (due to NEP inhibition) or Attenuated (due to improved cardiac function) |
| Plasma/Urine cGMP (pmol/mL) | Basal | Elevated | Significantly Increased vs. Placebo |
| Plasma Angiotensin II (pg/mL) | Basal | Elevated | Significantly Decreased vs. Placebo |
| Cardiac Troponin I/T (ng/mL) | Undetectable | Acutely Elevated, then declines | Attenuated peak levels or faster decline |
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Cardiomyocytes and Fibroblasts
Application Notes and Protocols for Measuring Blood-Pressure Changes After Fasidotril Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the antihypertensive effects of Fasidotril, a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). The protocols outlined below are designed for both preclinical animal models and clinical human studies, ensuring accurate and reproducible data collection for the evaluation of this compound's efficacy.
This compound, a vasopeptidase inhibitor, exerts its blood pressure-lowering effect through a dual mechanism of action.[1] By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] Simultaneously, it inhibits neprilysin, the enzyme responsible for the degradation of natriuretic peptides, which promote vasodilation and natriuresis.[1][2] This combined action makes this compound a subject of interest in the management of hypertension.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data on blood pressure reduction observed in preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Hypertensive Rat Models
| Animal Model | Treatment Protocol | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |
| Spontaneously Hypertensive Rats (SHR) | 100 mg/kg PO twice daily | 3 weeks | -20 to -30 mmHg | [1][2][4] |
| Renovascular (Goldblatt 2-kidney, 1-clip) Rats | 100 mg/kg PO twice daily | 3 weeks | -20 to -30 mmHg | [1][2][4] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | 100 mg/kg PO twice daily | 3 weeks | Prevented progressive rise in blood pressure | [1][2][4] |
Table 2: Clinical Efficacy of this compound in Patients with Essential Hypertension
| Patient Position | Treatment Protocol | Duration | Change in Systolic/Diastolic Blood Pressure (mmHg) vs. Placebo | Reference |
| Supine | 100 mg twice daily | 42 days | -7.4 / -5.4 mmHg | [1][2][4] |
| Standing | 100 mg twice daily | 42 days | -7.6 / -6.8 mmHg | [1][2][4] |
Signaling Pathways
The antihypertensive effect of this compound is mediated through its simultaneous influence on the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted to specific laboratory settings and research questions.
Preclinical Blood Pressure Measurement in Rodent Models
This protocol describes the non-invasive measurement of blood pressure in rats using the tail-cuff method, a common technique in preclinical hypertension research.[5]
Objective: To measure systolic and diastolic blood pressure in conscious rats before and after administration of this compound.
Materials:
-
Non-invasive blood pressure system with tail-cuff sensor (e.g., CODA system)[5]
-
Animal restrainers
-
Warming platform
-
This compound solution or vehicle
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate the animals to the restraining device and warming platform for several days before the experiment to minimize stress-induced blood pressure variations.
-
Animal Preparation: Place the conscious rat in the appropriate size restrainer.
-
Warming: Place the restrainer on a warming platform to maintain the animal's body temperature and facilitate detection of the tail pulse.
-
Cuff Placement: Secure the appropriate size occlusion and volume-pressure recording cuffs over the base of the animal's tail.
-
Baseline Measurement: Record a series of baseline blood pressure measurements until a stable reading is obtained. It is recommended to take at least 10-15 measurements and average the values after discarding the initial readings.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle orally via gavage.
-
Post-Dose Measurement: Measure blood pressure at predetermined time points after dosing (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in systolic and diastolic blood pressure from baseline for both the this compound-treated and vehicle-treated groups.
Clinical Blood Pressure Measurement in Human Subjects
This protocol outlines the standardized procedure for measuring blood pressure in a clinical setting for studies involving this compound.[6][7][8][9][10]
Objective: To accurately measure systolic and diastolic blood pressure in human participants at baseline and during treatment with this compound.
Materials:
-
Validated automated oscillometric blood pressure device or a calibrated sphygmomanometer and stethoscope
-
Appropriately sized blood pressure cuffs
-
Quiet, temperature-controlled room
Procedure:
-
Participant Preparation:
-
Instruct the participant to avoid caffeine, exercise, and smoking for at least 30 minutes before the measurement.[9][10]
-
Ensure the participant has an empty bladder.[9]
-
Allow the participant to rest comfortably in a seated position for at least 5 minutes.[9][10] The back should be supported, legs uncrossed, and feet flat on the floor.[10]
-
-
Arm Positioning:
-
Cuff Selection and Placement:
-
Measurement:
-
Automated Device: Initiate the device and instruct the participant to remain still and not to talk during the measurement.[10]
-
Manual (Auscultatory) Method:
-
Palpate the brachial artery.
-
Inflate the cuff to 20-30 mmHg above the point where the radial pulse is no longer palpable.[7][10]
-
Place the stethoscope bell or diaphragm over the brachial artery.[7]
-
Deflate the cuff at a rate of 2 mmHg per second.[7]
-
The pressure at which the first Korotkoff sound is heard is the systolic blood pressure.
-
The pressure at which the sounds disappear is the diastolic blood pressure.
-
-
-
Recording:
-
Take at least two readings, 1-2 minutes apart, and average the values.[7]
-
Record the blood pressure, the arm used, cuff size, and the participant's position.
-
-
Study Timeline:
-
In a typical study design, after a placebo run-in period, baseline blood pressure is established.[1][4]
-
Following the initiation of this compound treatment (e.g., 100 mg twice daily), blood pressure is measured at regular intervals (e.g., on days 7, 28, and 42) to assess the chronic effects of the drug.[1][2][4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of this compound, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.wisc.edu [pharmacy.wisc.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
Assessing Cardiac Remodeling in Response to Fasidotril: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasidotril is a dual vasopeptidase inhibitor that simultaneously targets neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1] This dual mechanism of action makes it a promising therapeutic agent for cardiovascular diseases, particularly in the context of heart failure where cardiac remodeling is a key pathological feature. By inhibiting NEP, this compound increases the bioavailability of natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which promote vasodilation, natriuresis, and have anti-hypertrophic and anti-fibrotic effects.[2][3] Concurrently, ACE inhibition reduces the production of angiotensin II, a potent vasoconstrictor that also promotes cardiac hypertrophy, fibrosis, and inflammation.[1] These combined actions are expected to attenuate or even reverse adverse cardiac remodeling.
These application notes provide a comprehensive overview of the methodologies used to assess the efficacy of this compound in preclinical models of cardiac remodeling. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the structural, functional, and molecular changes in the heart in response to this compound treatment.
Data Presentation
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound and other vasopeptidase inhibitors on cardiac remodeling in a rat model of myocardial infarction (MI).
Table 1: Effect of this compound on Survival Rate in Rats Post-Myocardial Infarction [4]
| Treatment Group | Infarct Size | Observation Period (weeks) | Survival Rate (%) |
| Untreated | Moderate | 40 | 50 |
| This compound (180 mg/kg/day) | Moderate | 40 | 70 |
| Untreated | Large | 25 | 46.2 |
| This compound (180 mg/kg/day) | Large | 25 | 76.5 |
Table 2: Effect of this compound on Cardiac Hypertrophy in Rats Post-Myocardial Infarction [4][5]
| Parameter | Infarct Size | Untreated | This compound (180 mg/kg/day) |
| Relative Heart Weight (mg/g) | |||
| Small | +25% vs. Sham | Attenuated | |
| Moderate | +43% vs. Sham | Attenuated | |
| Large | +102% vs. Sham | Attenuated | |
| Relative Left Ventricle Weight (mg/g) | |||
| Small | Increased | Significantly Attenuated | |
| Moderate | Increased | Significantly Attenuated | |
| Large | Increased | Significantly Attenuated | |
| Relative Right Ventricle Weight (mg/g) | |||
| Moderate | +51% vs. Sham | Attenuated | |
| Large | +89% vs. Sham | Attenuated | |
| Relative Atria Weight (mg/g) | |||
| Moderate | Increased | Attenuated | |
| Large | Increased | Attenuated |
Mandatory Visualizations
References
- 1. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopeptidase inhibitors: a new therapeutic concept in cardiovascular disease? [sonar.ch]
- 3. Cardioprotective effects of vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of long-term therapy with this compound, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Fasidotril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of Fasidotril in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). It is administered as a prodrug, which is then metabolized in the body to its active form, Fasidotrilat. The prodrug strategy is employed to improve the oral absorption of the active compound. However, like many pharmaceutical compounds, achieving optimal and consistent bioavailability of this compound can be challenging due to various physicochemical and physiological factors. Poor bioavailability can lead to suboptimal therapeutic efficacy and high variability in patient response.
Q2: What are the likely causes of poor oral bioavailability of this compound?
While specific data on this compound's physicochemical properties are not extensively published, common factors contributing to poor bioavailability of oral drugs include:
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Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
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Poor Membrane Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
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First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
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Efflux by Transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: What general strategies can be employed to improve the bioavailability of a compound like this compound?
Several formulation and drug delivery strategies can be explored to enhance the oral bioavailability of poorly soluble or permeable drugs:
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Prodrug Approach: this compound is already a prodrug of Fasidotrilat. Further modifications to the prodrug moiety could potentially enhance its absorption characteristics.
-
Particle Size Reduction: Techniques like micronization and nanocrystal formulation increase the surface area of the drug, leading to faster dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate.
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Use of Permeation Enhancers: Excipients that reversibly open the tight junctions between intestinal epithelial cells can improve the absorption of poorly permeable drugs.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of Fasidotrilat after Oral Administration of this compound
| Possible Cause | Troubleshooting/Experimental Approach |
| Poor Dissolution of this compound | 1. Solubility Assessment: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. 2. Formulation Modification: a. Nanocrystal Formulation: Develop a nanocrystal suspension of this compound and compare its dissolution profile and in vivo bioavailability against the standard formulation. b. Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC) and evaluate its dissolution and bioavailability. |
| Low Permeability across Intestinal Epithelium | 1. Caco-2 Permeability Assay: Perform a Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will help classify its permeability characteristics. 2. Formulation with Permeation Enhancers: Investigate the effect of GRAS (Generally Recognized as Safe) permeation enhancers on the transport of this compound across Caco-2 monolayers. |
| High First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Prodrug Modification: If first-pass metabolism is significant, consider designing alternative prodrugs of Fasidotrilat that are more resistant to initial metabolism. |
| Efflux by P-glycoprotein (P-gp) | 1. Caco-2 Bidirectional Transport Study: Perform a bidirectional transport assay across Caco-2 cells. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests P-gp efflux. 2. Co-administration with P-gp Inhibitors: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole) to confirm P-gp involvement. |
Data Presentation
The following tables provide examples of how to structure quantitative data from experiments aimed at improving this compound's bioavailability.
Table 1: Example Solubility Data for this compound in Different Media
| Medium | pH | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 5.2 ± 0.8 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 25.7 ± 2.1 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 42.1 ± 3.5 |
Table 2: Example Pharmacokinetic Parameters of Fasidotrilat after Oral Administration of Different this compound Formulations in Rats (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Standard Suspension | 150 ± 35 | 2.0 | 650 ± 120 | 100 |
| Nanocrystal Suspension | 450 ± 80 | 1.0 | 1800 ± 250 | 277 |
| Solid Dispersion | 380 ± 65 | 1.5 | 1550 ± 210 | 238 |
| SEDDS | 620 ± 110 | 0.75 | 2400 ± 300 | 369 |
Note: The data presented in these tables are for illustrative purposes and do not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To compare the dissolution rate of different this compound formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle).
Method:
-
Prepare dissolution media: 900 mL of SGF (pH 1.2) and FaSSIF (pH 6.5).
-
Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 rpm.
-
Add the this compound formulation (equivalent to a specific dose) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add this compound solution to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral to apical (B-A) transport, add this compound solution to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Signaling Pathways
This compound's active metabolite, Fasidotrilat, exerts its therapeutic effect by inhibiting two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).
Caption: ACE Inhibition by Fasidotrilat.
Caption: Neprilysin Inhibition by Fasidotrilat.
Experimental Workflow
Caption: Workflow for Bioavailability Enhancement.
How to address inconsistent results in Fasidotril studies
Welcome to the technical support center for Fasidotril research. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies observed in this compound studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental design and interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent antihypertensive effects with this compound in our animal models. Why might this be happening?
A1: Inconsistent blood pressure-lowering effects with this compound have been reported in the literature and can be attributed to several factors related to the specific animal model and experimental protocol. A key observed inconsistency is that this compound has been shown to lower blood pressure in hypertensive rat models but not in rats with myocardial infarction (MI), even at higher doses in the latter.[1][2]
Troubleshooting Checklist:
-
Animal Model:
-
Pathophysiological State: The underlying condition of the animal model is critical. In models of primary hypertension (e.g., spontaneously hypertensive rats [SHR]), the renin-angiotensin system (RAS) plays a more direct role in maintaining high blood pressure. This compound's ACE inhibitory action is therefore more likely to produce a significant hypotensive effect.[2] In contrast, in post-MI models, other compensatory mechanisms might be more dominant in blood pressure regulation, potentially masking the effect of ACE and NEP inhibition.[1]
-
NEP and ACE Activity: The baseline levels and activity of Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) can vary between different disease models. The efficacy of a dual inhibitor like this compound is dependent on the functional relevance of these enzymes in the chosen model.
-
-
Drug Administration and Dosage:
-
Prodrug Metabolism: this compound is a prodrug that is converted to its active metabolite, fasidotrilat.[3] The metabolic rate can be influenced by the physiological state of the animal. For instance, conditions like heart failure can alter drug metabolism.[4] It's possible that in the MI rat model, the conversion of this compound to fasidotrilat is impaired, leading to lower concentrations of the active drug.
-
Dosage: While the dose in the MI rat study (180 mg/kg/day) was higher than in the hypertensive rat study (100 mg/kg twice daily), the lack of effect suggests that a simple dose-response relationship may not be the issue.[1][2] However, it is always crucial to perform dose-ranging studies in your specific model.
-
-
Experimental Protocol:
-
Blood Pressure Measurement: The method of blood pressure measurement can influence results. Telemetry is considered the gold standard for conscious, unrestrained animals. The tail-cuff method, while widely used, can be affected by stress and procedural variations.[2]
-
Duration of Treatment: The chronicity of the study is important. Some effects of ACE and NEP inhibition on cardiovascular remodeling and function may only become apparent after long-term treatment.
-
Q2: Can the formulation of this compound affect experimental outcomes?
A2: Yes, the formulation can significantly impact the stability, dissolution, and bioavailability of this compound, leading to variability in results. As a prodrug, its absorption and subsequent conversion to the active metabolite, fasidotrilat, are critical for its efficacy.
Key Considerations:
-
Excipients: The choice of excipients in the formulation can affect the chemical stability of the active pharmaceutical ingredient (API). For instance, some lubricants like magnesium stearate can interact with ACE inhibitors under conditions of high humidity, potentially leading to degradation.
-
Physical Form: The physical form of the drug (e.g., crystalline vs. amorphous) can influence its solubility and dissolution rate.
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Stability: this compound's stability should be assessed under the storage and experimental conditions used. Degradation of the compound will lead to lower effective concentrations.
At present, detailed information on the specific formulations used in the key published studies is not publicly available. Therefore, it is recommended to either use a well-characterized formulation or to conduct in-house stability and bioavailability studies of your chosen formulation.
Q3: Are there known pharmacokinetic differences that could explain inconsistent results?
A3: While specific pharmacokinetic data for this compound and fasidotrilat across different preclinical models and clinical populations are not extensively published, it is a critical area to consider.
Potential Pharmacokinetic Variables:
-
Interspecies Differences: The metabolism and clearance of drugs can vary significantly between species. For example, fasidotrilat has been noted to have a weaker potency against ACE in rats compared to humans.[2]
-
Disease State: Pathological conditions such as heart failure can alter drug absorption, distribution, metabolism, and excretion (ADME).[4] This could lead to different pharmacokinetic profiles in hypertensive versus post-MI models.
-
Active Metabolite Concentration: The concentration of the active metabolite, fasidotrilat, at the target tissues is the key determinant of efficacy. Without direct measurement of fasidotrilat plasma concentrations in your studies, it is difficult to rule out pharmacokinetic variability as a source of inconsistent results.
Data Summary
The following tables summarize the quantitative data from key this compound studies.
Table 1: this compound Studies in Hypertensive Models
| Study Population | Dosage | Duration | Key Finding (Blood Pressure) | Citation |
| Hypertensive Rats (SHR, Goldblatt, DOCA-salt) | 100 mg/kg PO twice daily | 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg) | [2] |
| Patients with Essential Hypertension | 100 mg PO twice daily | 6 weeks | Lowered supine systolic/diastolic BP by 7.4/5.4 mm Hg and standing BP by 7.6/6.8 mm Hg compared to placebo. | [2] |
Table 2: this compound Study in a Myocardial Infarction Model
| Study Population | Dosage | Duration | Key Finding (Blood Pressure) | Citation |
| Rats with Myocardial Infarction | 180 mg/kg/day PO | 40 weeks | No significant effect on arterial blood pressure. | [1] |
Experimental Protocols
Protocol 1: Antihypertensive Effects of this compound in Rats[2]
-
Animal Models:
-
Spontaneously Hypertensive Rats (SHR)
-
Renovascular Goldblatt 2-kidney, 1-clip rats
-
Deoxycorticosterone acetate (DOCA)-salt hypertensive rats
-
-
Treatment: this compound (100 mg/kg twice daily) or vehicle (1.25% carboxymethylcellulose solution) administered orally for 21 days.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate were measured in conscious animals using the tail-cuff method before and during treatment.
-
Outcome: this compound resulted in a progressive and sustained decrease in systolic blood pressure in all three hypertensive rat models.
Protocol 2: Effects of this compound in Rats with Myocardial Infarction[1][5]
-
Animal Model: Male Wistar rats subjected to coronary artery ligation to induce myocardial infarction.
-
Treatment: this compound (180 mg/kg/day) or placebo administered orally for 40 weeks, starting 24 hours after ligation.
-
Primary Outcome: Spontaneous death.
-
Secondary Outcomes: Myocardial infarct size, cardiac hypertrophy, plasma renin activity, arterial blood pressure, and heart rate.
-
Blood Pressure Measurement: Measured after 25 and 40 weeks of therapy.
-
Outcome: this compound improved survival and attenuated cardiac hypertrophy but had no significant effects on arterial blood pressure and heart rate.[1][5]
Protocol 3: Antihypertensive Effects of this compound in Humans[2]
-
Study Population: 57 patients with mild-to-moderate essential hypertension.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: this compound (100 mg orally twice daily) or placebo for 6 weeks, following a 4-week placebo run-in period.
-
Blood Pressure Measurement: Measured during the 6 hours after the first intake and at trough (12 hours after the last intake) on days 7, 28, and 42.
-
Outcome: After 42 days, this compound significantly lowered supine and standing blood pressure compared with placebo.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a dual inhibitor of ACE and NEP.
Experimental Workflow Troubleshooting
References
- 1. Cardiotoxic interaction of metabolites from a prodrug segment cilexetil (cyclohexyloxy-carbonyloxy-ethyl) with digoxin in the canine failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual inhibition of neutral endopeptidase and angiotensin-converting enzyme in rats with hypertension and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding Fasidotril degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of fasidotril during sample preparation for bioanalytical studies.
Troubleshooting Guides
Issue: Low or inconsistent recovery of this compound in plasma samples.
This is a common issue and is often indicative of this compound degradation. This compound is a diester prodrug and is susceptible to hydrolysis by plasma esterases. The following guide provides a systematic approach to troubleshoot and mitigate this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound recovery.
Protocol 1: Sample Stabilization Using Esterase Inhibitors
This protocol details the steps for effectively stabilizing this compound in plasma samples immediately after collection.
Objective: To inhibit plasma esterase activity and prevent the hydrolytic degradation of this compound.
Materials:
-
Blood collection tubes (e.g., K2EDTA)
-
Esterase inhibitor stock solution (see Table 1 for options)
-
Calibrated pipettes
-
Centrifuge capable of refrigeration
Procedure:
-
Prepare Inhibitor Tubes: Prior to blood collection, add the appropriate volume of the selected esterase inhibitor stock solution to the blood collection tubes. The final concentration of the inhibitor in the blood should be sufficient to halt enzymatic activity.
-
Blood Collection: Collect the blood sample directly into the inhibitor-containing tube.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the esterase inhibitor.
-
Cooling: Place the sample on wet ice or in a refrigerated rack (≤4°C) immediately.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C.
-
Plasma Transfer: Carefully transfer the supernatant (plasma) to a clean, pre-chilled polypropylene tube.
-
Storage: If not proceeding immediately to sample preparation, store the plasma samples frozen at -80°C.
Table 1: Common Esterase Inhibitors for Sample Stabilization
| Esterase Inhibitor | Typical Stock Solution | Final Concentration in Plasma | Notes |
| Bis(4-nitrophenyl) phosphate (BNPP) | 100 mM in DMSO or Acetonitrile | 1-10 mM | Effective against a broad range of carboxylesterases.[1] |
| Sodium Fluoride (NaF) | 1 M in Water | 20-50 mM | A general enzyme inhibitor. |
| Dichlorvos | 100 mg/mL in Ethanol | 0.1-1 mg/mL | Use with caution due to toxicity. |
| Formic Acid | 10% v/v in Water | 1-2% v/v | Acidifies the sample to inhibit esterase activity. |
Protocol 2: Rapid Protein Precipitation for this compound Extraction
This protocol describes a rapid and efficient method for extracting this compound from stabilized plasma while minimizing the potential for degradation.
Objective: To remove plasma proteins and prepare the sample for LC-MS/MS analysis.
Materials:
-
Stabilized plasma sample (from Protocol 1)
-
Ice-cold acetonitrile (ACN) containing an internal standard
-
Vortex mixer
-
Centrifuge capable of refrigeration
-
Autosampler vials
Procedure:
-
Thawing: If frozen, thaw the stabilized plasma samples on wet ice.
-
Precipitation: In a clean microcentrifuge tube, add 3 parts of ice-cold acetonitrile (containing the internal standard) to 1 part of plasma (e.g., 300 µL ACN to 100 µL plasma).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological samples?
A1: this compound is a diester prodrug. Its primary degradation pathway in biological matrices like plasma is the enzymatic hydrolysis of its ester functional groups by endogenous esterases. This process converts this compound into its active metabolite, fasidotrilat, and other degradation products, leading to an underestimation of the parent drug concentration.
Caption: this compound degradation pathway.
Q2: At what temperature should I handle and store my samples?
A2: To minimize both enzymatic and chemical degradation, all sample handling steps should be performed at or below 4°C (i.e., on wet ice). For long-term storage, plasma samples should be kept at -80°C.
Q3: Can pH affect the stability of this compound?
A3: Yes, the hydrolysis of the ester groups in this compound can be pH-dependent. Generally, ester hydrolysis is accelerated at both acidic and basic pH. However, in the context of biological samples, the primary concern is enzymatic hydrolysis, which is optimally active at physiological pH (around 7.4). Acidifying the plasma sample (e.g., by adding formic acid) can help to inhibit esterase activity.
Q4: I am still seeing degradation even with an esterase inhibitor. What should I do?
A4: If degradation persists, consider the following:
-
Inhibitor Concentration: The concentration of your esterase inhibitor may be insufficient. Try increasing the concentration within the recommended range (see Table 1).
-
Inhibitor Type: Not all esterase inhibitors are equally effective against all esterases. It may be necessary to screen a panel of different inhibitors to find the most effective one for your specific matrix (e.g., human vs. rat plasma).[2][3]
-
Sample Handling Time: Ensure that the time between blood collection, plasma separation, and protein precipitation is minimized, even with the use of inhibitors and low temperatures.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation product is the active metabolite, fasidotrilat, formed by the hydrolysis of one of the ester groups. Further hydrolysis could potentially cleave the second ester group. It is crucial to monitor for the appearance of fasidotrilat in your samples as an indicator of this compound degradation.
Q6: What analytical technique is recommended for the analysis of this compound?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended analytical technique due to its high sensitivity and selectivity, which allows for the accurate quantification of this compound in complex biological matrices.
References
- 1. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Fasidotril Administration in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for Fasidotril administration in animal studies. The information is presented in a question-and-answer format to directly address potential issues and ensure the successful execution of experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual-acting inhibitor of two key enzymes: Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE).[1]
-
Neprilysin (NEP) Inhibition: NEP is an enzyme that breaks down natriuretic peptides (NPs), which are hormones that promote vasodilation, natriuresis (sodium excretion), and diuresis (urine production). By inhibiting NEP, this compound increases the levels of NPs, leading to these beneficial cardiovascular effects.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, thus promoting vasodilation and reducing fluid retention.
The dual inhibition of NEP and ACE provides a synergistic effect, making this compound a subject of interest in cardiovascular research, particularly for conditions like hypertension and heart failure.
Q2: What are the common administration routes for this compound in animal studies?
A2: The most commonly reported route of administration for this compound in animal studies is oral (PO) , typically via oral gavage.[1] While intravenous (IV) administration is feasible for pharmacokinetic studies, oral administration is more common for efficacy studies.
Q3: What are the potential adverse effects of this compound in animals?
A3: As a dual NEP/ACE inhibitor, the potential adverse effects of this compound are primarily related to its mechanism of action. These can include:
-
Hypotension: Due to the vasodilatory effects of increased natriuretic peptides and decreased angiotensin II, a drop in blood pressure is a potential side effect.[2]
-
Angioedema: Although less common than with some other vasopeptidase inhibitors, there is a theoretical risk of angioedema (swelling of the deeper layers of the skin) due to the accumulation of bradykinin, which is degraded by both ACE and NEP.[3][4]
-
Renal Impairment: In cases of severe hypotension, renal hypoperfusion could potentially lead to renal impairment.[1]
Careful dose selection and monitoring of the animals are crucial to mitigate these risks.
II. Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for administration.
-
Question: My this compound powder is not dissolving properly. What vehicle should I use?
-
Answer: For oral administration, if this compound exhibits poor water solubility, a suspension in a vehicle like 1% methylcellulose with 0.4% Tween 80 has been used in preclinical studies. For intravenous administration, sterile saline (0.9% sodium chloride) or a buffered solution is recommended, but solubility may be limited. It is crucial to determine the solubility of your specific batch of this compound in various vehicles before preparing your dosing solutions.
Issue 2: Animal distress or mortality after oral gavage.
-
Question: I am observing animal distress or mortality after administering this compound via oral gavage. What could be the cause?
-
Answer: This could be due to several factors:
-
Improper Gavage Technique: Accidental administration into the trachea can lead to aspiration and death. Ensure proper training and technique.
-
High Dose or Rapid Administration: A high dose of this compound can lead to acute hypotension and related complications. Consider reducing the dose or administering it more slowly.
-
Vehicle-Related Issues: The vehicle itself could be causing irritation or toxicity. Ensure the vehicle is appropriate for the animal species and the volume administered is within recommended limits.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results in my experiments with this compound. What could be the reason?
-
Answer: Inconsistent results can stem from:
-
Inadequate Solution Preparation: Ensure this compound is completely dissolved or uniformly suspended in the vehicle before each administration. Vortex or sonicate the solution as needed.
-
Instability of the Dosing Solution: Prepare fresh dosing solutions for each experiment to avoid degradation of the compound.
-
Variability in Animal Handling: Stress from handling and administration can affect physiological parameters. Standardize your procedures to minimize stress.
-
III. Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats (Oral Gavage)
-
Preparation of Dosing Solution:
-
For a target dose of 180 mg/kg, weigh the appropriate amount of this compound powder.[1]
-
Prepare a vehicle of 1% methylcellulose and 0.4% Tween 80 in sterile water.
-
Suspend the this compound powder in the vehicle to achieve the desired final concentration. Ensure the suspension is homogenous by vortexing thoroughly before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension based on the animal's body weight.
-
Using a proper-sized oral gavage needle, carefully administer the suspension directly into the stomach.
-
Monitor the animal for any signs of distress immediately after administration and at regular intervals.
-
IV. Quantitative Data
Table 1: Oral Dosage of this compound in a Rat Model of Myocardial Infarction
| Parameter | Value | Reference |
| Animal Model | Wistar Rats (male) | [1] |
| Indication | Post-Myocardial Infarction | [1] |
| Administration Route | Oral | [1] |
| Dosage | 180 mg/kg/day | [1] |
| Duration | 40 weeks | [1] |
Table 2: Dose Conversion Between Species (Based on Body Surface Area)
| From | To | Conversion Factor (multiply by) |
| Rat (mg/kg) | Human (mg/kg) | 0.162 |
| Mouse (mg/kg) | Rat (mg/kg) | 0.5 |
| Mouse (mg/kg) | Human (mg/kg) | 0.081 |
Note: These are general conversion factors and the exact dose should be determined empirically for each specific study.
V. Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of this compound's Dual NEP and ACE Inhibition
Caption: Mechanism of this compound via NEP and ACE inhibition.
Diagram 2: Experimental Workflow for Oral Gavage in Rodents
Caption: Workflow for this compound oral gavage administration.
Diagram 3: Troubleshooting Logic for Administration Issues
Caption: Troubleshooting guide for this compound administration.
References
- 1. This compound Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of Fasidotril Enzymatic Assays
Welcome to the technical support center for Fasidotril enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its enzymatic targets?
This compound is a dual inhibitor that targets two key enzymes in the cardiovascular system: Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). It is a prodrug that is converted into its active metabolite, Fasidotrilat, which exerts the inhibitory effects.[1] Therefore, for in vitro enzymatic assays, it is crucial to use Fasidotrilat to accurately determine inhibitory potency.
Q2: What are the typical IC50 values for Fasidotrilat?
The inhibitory potency of Fasidotrilat has been determined for both of its targets. The reported half-maximal inhibitory concentration (IC50) values are:
These values can serve as a benchmark for your own experimental findings.
Q3: Which type of assay is most common for measuring this compound's activity?
Fluorometric assays are commonly used for measuring the activity of both NEP and ACE due to their high sensitivity and suitability for high-throughput screening. These assays typically utilize a synthetic peptide substrate that becomes fluorescent upon cleavage by the enzyme.
Q4: Should I be concerned about off-target effects with this compound in my assays?
While this compound is designed to be a dual inhibitor of NEP and ACE, like any pharmacological agent, it could potentially have off-target effects. The specificity of Fasidotrilat for other metalloproteinases should be considered, especially when using complex biological samples. It is good practice to include appropriate controls, such as other known specific inhibitors for related enzymes, to ensure the observed effects are due to the inhibition of NEP and/or ACE.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to inaccurate measurements.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound/Fasidotrilat | Run a control well with Fasidotrilat and the assay buffer (without the enzyme or substrate) to measure its intrinsic fluorescence. Subtract this value from your experimental wells. |
| Contaminated Reagents | Use high-purity water and fresh, high-quality reagents. Filter-sterilize buffers if necessary. |
| Non-enzymatic Substrate Degradation | Prepare the substrate solution fresh for each experiment. Protect it from light and store it as recommended by the manufacturer. Run a control well with the substrate and buffer (no enzyme) to check for spontaneous degradation. |
| Incorrect Plate Type | Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk. |
Issue 2: Low or No Enzymatic Activity Detected
A weak or absent signal can be due to a variety of factors related to the enzyme, substrate, or assay conditions.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Perform a positive control with a known activator or without any inhibitor to confirm enzyme activity. |
| Sub-optimal Assay Conditions | Optimize the pH, temperature, and buffer composition for your specific enzyme (NEP or ACE). Refer to the literature or manufacturer's guidelines for optimal conditions. |
| Incorrect Substrate Concentration | Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or near the Km for inhibitor studies to ensure sensitivity. |
| Inappropriate Enzyme Concentration | Titrate the enzyme concentration to find a level that produces a linear reaction rate over the desired time course. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability in your results can undermine the confidence in your findings.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. |
| Instability of Fasidotrilat in Assay Buffer | Prepare fresh dilutions of Fasidotrilat for each experiment. Assess the stability of Fasidotrilat in your assay buffer over the time course of the experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment. |
| Fluctuations in Temperature | Ensure that all reagents and the microplate are at the same temperature before starting the reaction. Use a temperature-controlled plate reader. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its active metabolite, Fasidotrilat.
| Parameter | Value | Enzyme Target | Reference |
| Fasidotrilat IC50 | 5.1 nM | Neprilysin (NEP) | [1] |
| Fasidotrilat IC50 | 9.8 nM | Angiotensin-Converting Enzyme (ACE) | [1] |
| This compound Oral Dose (Human Study) | 100 mg twice daily | NEP & ACE | [2] |
| This compound Oral Dose (Rat Study) | 100 mg/kg twice daily | NEP & ACE | [2] |
Experimental Protocols
General Protocol for Fasidotrilat IC50 Determination in a Fluorometric Assay
This is a generalized protocol that should be optimized for your specific laboratory conditions and reagents.
Materials:
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Fasidotrilat
-
Recombinant human Neprilysin (NEP) or Angiotensin-Converting Enzyme (ACE)
-
Fluorogenic NEP or ACE substrate
-
Assay Buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)
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96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Fasidotrilat Dilutions:
-
Prepare a stock solution of Fasidotrilat in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the Fasidotrilat stock solution in assay buffer to create a range of concentrations for the IC50 curve.
-
-
Enzyme Preparation:
-
Dilute the enzyme (NEP or ACE) to the desired working concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
Add a fixed volume of each Fasidotrilat dilution to the wells of the microplate.
-
Include control wells:
-
100% Activity Control: Enzyme and substrate, but no Fasidotrilat.
-
No Enzyme Control: Substrate only, to measure background fluorescence.
-
-
Add the diluted enzyme solution to all wells except the "No Enzyme Control".
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Normalize the reaction rates to the "100% Activity Control".
-
Plot the percentage of inhibition against the logarithm of the Fasidotrilat concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic model) to determine the IC50 value.
-
Visualizations
Signaling Pathways
This compound's dual-action mechanism involves the modulation of two critical physiological pathways: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System.
Caption: Dual inhibitory action of this compound on RAS and Natriuretic Peptide systems.
Experimental Workflow
A logical workflow is essential for accurate IC50 determination of Fasidotrilat.
Caption: Standard workflow for determining the IC50 of Fasidotrilat.
Troubleshooting Logic
A systematic approach can help diagnose issues in your this compound enzymatic assay.
Caption: A logical approach to troubleshooting common assay problems.
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive effects of this compound, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Fasidotril vs. Sacubitril/Valsartan in Heart Failure Models
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of fasidotril and sacubitril/valsartan in established heart failure models. This document summarizes key experimental data, details the methodologies employed, and visualizes the distinct signaling pathways targeted by these two therapeutic agents.
At a Glance: Comparative Efficacy in Heart Failure Models
The following tables provide a quantitative summary of the effects of this compound and sacubitril/valsartan on key parameters in preclinical heart failure models. It is important to note that the data presented are from separate studies employing different heart failure models and, therefore, do not represent a direct head-to-head comparison.
Table 1: Effects on Cardiac Function and Survival
| Parameter | This compound (Rat MI Model) | Sacubitril/Valsartan (Rat MI Model) | Sacubitril/Valsartan (Mouse TAC Model) |
| LVEF (%) | Not Reported | ▲ Increased vs. MI+Vehicle[1] | ▲ Increased vs. TAC+Saline |
| LVFS (%) | Not Reported | ▲ Increased vs. MI+Vehicle[1] | ▲ Increased vs. TAC+Saline |
| LVEDd (mm) | Not Reported | ▼ Decreased vs. MI+Vehicle[1] | Not Significantly Changed vs. TAC+Saline |
| LVESd (mm) | Not Reported | ▼ Decreased vs. MI+Vehicle[1] | Not Reported |
| Survival Rate | ▲ Increased vs. Placebo in moderate and large infarcts[2][3] | Not Reported | Not Significantly Different vs. Saline |
MI: Myocardial Infarction; TAC: Transverse Aortic Constriction; LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVEDd: Left Ventricular End-Diastolic Diameter; LVESd: Left Ventricular End-Systolic Diameter. ▲ indicates improvement; ▼ indicates reduction.
Table 2: Effects on Cardiac Remodeling (Hypertrophy and Fibrosis)
| Parameter | This compound (Rat MI Model) | Sacubitril/Valsartan (Rat MI Model) | Sacubitril/Valsartan (Mouse TAC Model) |
| Cardiac Hypertrophy | ▼ Attenuated for all infarct sizes[2][3] | ▼ Reduced Myocardial Hypertrophy Index vs. MI+Vehicle[1] | ▼ Reduced Heart Weight to Tibia Length Ratio vs. TAC+Saline[4] |
| Collagen Volume Fraction (%) | Not Reported | ▼ Reduced vs. MI+Vehicle[1] | ▼ Reduced vs. TAC+Saline |
| Type I & III Collagen Levels | Not Reported | ▼ Reduced vs. MI+Vehicle | Not Reported |
| TGF-β1 Expression | Not Reported | ▼ Reduced by 71.7% vs. Vehicle[1] | Not Reported |
| p-Smad3 Expression | Not Reported | ▼ Reduced by 61.9% vs. Vehicle[1] | Not Reported |
TGF-β1: Transforming Growth Factor-beta 1; p-Smad3: Phosphorylated Smad3.
Unraveling the Mechanisms: Signaling Pathways
This compound: Dual Inhibition of Neprilysin and ACE
This compound is a vasopeptidase inhibitor that simultaneously blocks two key enzymes: neprilysin (NEP) and angiotensin-converting enzyme (ACE). This dual action is intended to provide a synergistic therapeutic effect in heart failure. By inhibiting NEP, this compound increases the bioavailability of natriuretic peptides (NPs), which promote vasodilation, natriuresis, and have anti-proliferative effects.[5][6][7][8] Concurrently, inhibiting ACE reduces the production of angiotensin II (Ang II), a potent vasoconstrictor that also promotes cardiac hypertrophy and fibrosis.
Sacubitril/Valsartan: A Two-Pronged Attack
Sacubitril/valsartan is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). It combines a neprilysin inhibitor, sacubitril (which is a prodrug converted to the active metabolite LBQ657), with an angiotensin II receptor blocker (ARB), valsartan. This combination leads to an increase in natriuretic peptides due to neprilysin inhibition, while simultaneously blocking the detrimental effects of angiotensin II at the AT1 receptor.[4][9][10]
A key signaling pathway implicated in the anti-fibrotic effects of sacubitril/valsartan is the Transforming Growth Factor-beta 1 (TGF-β1)/Smads pathway. In heart failure, TGF-β1 is upregulated and promotes the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix proteins, leading to cardiac fibrosis.[1][9] Sacubitril/valsartan has been shown to downregulate the expression of TGF-β1 and the phosphorylation of its downstream mediator, Smad3, thereby inhibiting this pro-fibrotic signaling cascade.[1][9] Furthermore, sacubitril/valsartan has been found to restore protein kinase G (PKG) signaling in cardiac fibroblasts, which can inhibit the Rho activation associated with myofibroblast transition.[4][10]
Deep Dive: Experimental Protocols
This compound in a Rat Myocardial Infarction Model
-
Objective: To assess the long-term effects of this compound on survival and cardiac hypertrophy in rats following myocardial infarction (MI).[2][3]
-
Animal Model: Male Wistar rats.
-
Induction of Heart Failure: Myocardial infarction was induced by ligation of the left coronary artery.[2][3]
-
Treatment Groups:
-
Sham-operated + Placebo
-
MI + Placebo
-
MI + this compound (180 mg/kg/day, orally)
-
-
Treatment Duration: 40 weeks, starting 24 hours post-ligation.[2][3]
-
Key Assessments:
-
Survival: Monitored daily throughout the 40-week period.
-
Cardiac Hypertrophy: At the end of the study, hearts were excised, and the weights of the atria, right ventricle, and left ventricle (including the septum) were recorded. The degree of hypertrophy was expressed as the ratio of heart weight to body weight.
-
Infarct Size: Determined at the end of the study to classify infarcts as small, moderate, or large.
-
Hemodynamics: Arterial blood pressure and heart rate were measured non-invasively using a tail-cuff method.[2][3]
-
Plasma Renin Activity: Measured to assess the impact on the renin-angiotensin system.[2][3]
-
References
- 1. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of long-term therapy with this compound, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into natriuretic peptides in heart failure: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The natriuretic peptides system in the pathophysiology of heart failure: from molecular basis to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of natriuretic peptides in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrial natriuretic peptide in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]
- 10. ahajournals.org [ahajournals.org]
Enalapril as a Control for In Vivo Fasidotril Studies: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of Fasidotril, a dual inhibitor of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), the selection of an appropriate control is paramount for robust in vivo studies. Enalapril, a well-characterized ACE inhibitor, serves as a critical benchmark to dissect the unique contributions of NEP inhibition by this compound. This guide provides a comparative overview of Enalapril and this compound, presenting available experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in the design and interpretation of preclinical research.
Mechanisms of Action: A Dual vs. Singular Approach
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1][2] Enalaprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Enalapril leads to vasodilation and a reduction in blood pressure.[1][2][3][4]
This compound, also a prodrug, is converted to its active metabolite, fasidotrilat.[5] It possesses a dual mechanism of action, inhibiting both ACE and NEP.[5] The inhibition of NEP prevents the breakdown of natriuretic peptides, which promote vasodilation and natriuresis, thereby complementing the antihypertensive effects of ACE inhibition.[5] This dual action is hypothesized to offer broader therapeutic benefits in cardiovascular diseases.
Signaling Pathway Diagrams
The distinct signaling pathways of Enalapril and this compound are illustrated below.
References
- 1. Antihypertensive effects of this compound, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dual ACE and NEP inhibitors: a review of the pharmacological properties of MDL 100240 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-dose effects of enalapril 2.5 mg and captopril 6.25 mg in patients with heart failure: a double-blind, randomized, multicenter study. The Enalapril-Captopril Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of Dual NEP and ACE Inhibition: A Comparative Analysis of Fasidotril
For Researchers, Scientists, and Drug Development Professionals
The dual inhibition of Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) represents a promising therapeutic strategy for cardiovascular diseases, primarily hypertension and heart failure. This approach simultaneously enhances the beneficial effects of natriuretic peptides and curtails the detrimental effects of the renin-angiotensin-aldosterone system (RAAS). Fasidotril, a dual NEP/ACE inhibitor, has been evaluated in several in vivo studies to validate its efficacy. This guide provides a comparative analysis of this compound's in vivo performance, supported by experimental data and detailed methodologies, to aid researchers in the field of cardiovascular drug discovery.
Comparative In Vivo Efficacy of Dual NEP/ACE Inhibitors
This compound has demonstrated significant antihypertensive effects in various preclinical and clinical settings. A direct head-to-head in vivo comparison with other dual NEP/ACE inhibitors under identical experimental conditions is not extensively documented in publicly available literature. However, by comparing data from separate studies, we can draw meaningful insights into its performance relative to other compounds like Omapatrilat.
Blood Pressure Reduction in Hypertensive Models
This compound: In spontaneously hypertensive rats (SHR) and Goldblatt two-kidney, one-clip (2K1C) hypertensive rats, chronic oral administration of this compound (100 mg/kg twice daily for 3 weeks) resulted in a progressive and sustained decrease in systolic blood pressure of 20 to 30 mmHg.[1] In patients with essential hypertension, this compound (100 mg twice daily for 6 weeks) led to a placebo-adjusted reduction in supine systolic/diastolic blood pressure of 7.4/5.4 mmHg and standing blood pressure of 7.6/6.8 mmHg.[1][2]
Omapatrilat: In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, Omapatrilat (40 mg/kg per day for 2 weeks) reduced systolic arterial pressure by approximately 10%.[3] In a clinical trial involving patients with hypertension, Omapatrilat demonstrated a greater reduction in blood pressure compared to the ACE inhibitor enalapril.[4]
Table 1: Comparison of In Vivo Antihypertensive Effects
| Compound | Animal Model/Patient Population | Dose | Duration | Blood Pressure Reduction (Systolic) | Reference |
| This compound | Spontaneously Hypertensive Rats (SHR) | 100 mg/kg PO, twice daily | 3 weeks | 20-30 mmHg | [1] |
| This compound | Goldblatt (2K1C) Hypertensive Rats | 100 mg/kg PO, twice daily | 3 weeks | 20-30 mmHg | [1] |
| This compound | Patients with Essential Hypertension | 100 mg PO, twice daily | 6 weeks | 7.4 mmHg (supine, placebo-adjusted) | [1][2] |
| Omapatrilat | DOCA-Salt Hypertensive Rats | 40 mg/kg/day PO | 2 weeks | ~10% | [3] |
| Omapatrilat | Cardiomyopathic Hamsters | 200 µmol/kg/day | 2 months | Significantly decreased heart weight and LV chamber volume | [5] |
Biomarker Modulation: Evidence of Dual Enzyme Inhibition
The in vivo efficacy of dual NEP/ACE inhibitors is further validated by their ability to modulate key biomarkers associated with each enzyme's activity.
This compound: While specific quantitative data on in vivo biomarker changes for this compound is limited in the available literature, its mechanism of action implies an increase in natriuretic peptides (like ANP) and a decrease in Angiotensin II levels.
Omapatrilat: In cardiomyopathic hamsters, Omapatrilat treatment (200 µmol/kg/day for 2 months) significantly increased urinary atrial natriuretic peptide (ANP) excretion, indicating effective NEP inhibition.[5] In normotensive, sodium-depleted subjects, a single oral dose of 10 mg of Omapatrilat effectively inhibited ACE.[6]
Table 2: In Vivo Biomarker Modulation
| Compound | Biomarker | Animal Model/Patient Population | Dose | Effect | Reference |
| Omapatrilat | Urinary Atrial Natriuretic Peptide (ANP) | Cardiomyopathic Hamsters | 200 µmol/kg/day | Significant increase | [5] |
| Ramipril (ACE Inhibitor) | Plasma Angiotensin I | Rats | Acute oral dose | Significant increase | [7] |
| Ramipril (ACE Inhibitor) | Plasma Angiotensin II | Rats | Acute oral dose | Significant decrease | [7] |
Experimental Protocols
In Vivo Models of Hypertension
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.
-
Goldblatt Two-Kidney, One-Clip (2K1C) Rat: A model of renovascular hypertension induced by constricting one renal artery.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of low-renin, volume-dependent hypertension induced by unilateral nephrectomy, and administration of DOCA and a high-salt diet.
Measurement of NEP Activity
A common method for determining NEP activity in biological samples is a fluorometric assay.
-
Sample Preparation: Tissue homogenates or cell lysates are prepared in an appropriate assay buffer, often containing protease inhibitors to prevent non-specific degradation.
-
Substrate: A synthetic, fluorogenic NEP substrate (e.g., Abz-based peptide) is used.
-
Reaction: The sample is incubated with the substrate at 37°C. Active NEP in the sample cleaves the substrate, releasing a fluorophore.
-
Detection: The increase in fluorescence is measured over time using a fluorescence microplate reader (Ex/Em = 330/430 nm). The rate of fluorescence increase is proportional to the NEP activity.[8][9][10]
Measurement of Plasma Angiotensin II
Radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for quantifying plasma Angiotensin II.
-
Blood Collection: Blood is collected into tubes containing protease inhibitors and anticoagulants to prevent the degradation and generation of Angiotensin II.
-
Extraction: Angiotensin peptides are extracted from the plasma, often using solid-phase extraction.
-
Quantification (RIA): The extracted sample is incubated with a specific antibody against Angiotensin II and a radiolabeled Angiotensin II tracer. The amount of bound radioactivity is inversely proportional to the concentration of Angiotensin II in the sample.[7]
-
Quantification (LC-MS/MS): This method offers high specificity and sensitivity for the direct detection and quantification of Angiotensin II in the extracted plasma sample.[11]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways targeted by this compound and a typical experimental workflow for in vivo validation.
References
- 1. Antihypertensive effects of this compound, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of the cardiovascular protection by omapatrilat and lisinopril treatments in DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent clinical trials with omapatrilat: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In vitro and in vivo inhibition of the 2 active sites of ACE by omapatrilat, a vasopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Angiotensin-(1-12): Does It Exist? A Critical Evaluation in Humans, Rats, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action: A Comparative Guide to Biochemical Assays for Fasidotril and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to confirm the mechanism of action of Fasidotril, a dual inhibitor of Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). The performance of this compound is compared with other key NEP and dual NEP/ACE inhibitors, supported by experimental data and detailed protocols.
This compound, through its active metabolite fasidotrilat, is designed to simultaneously block two key enzymes in the cardiovascular system: Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). This dual inhibition offers a therapeutic approach for conditions such as hypertension and heart failure. To rigorously validate this mechanism of action and compare its efficacy to other inhibitors, a suite of specific and sensitive biochemical assays is essential.
Comparative Efficacy: A Quantitative Look at Enzyme Inhibition
The inhibitory potency of Fasidotrilat and its alternatives against NEP and ACE is a critical determinant of their pharmacological effect. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this potency. A lower value for these parameters indicates a more potent inhibitor.
| Inhibitor (Active Form) | Target Enzyme | IC50 (nM) | Ki (nmol/L) |
| Fasidotrilat | Neprilysin (NEP) | Data not available | 30 |
| Angiotensin-Converting Enzyme (ACE) | Data not available | 30 (rat) | |
| Omapatrilat | Neprilysin (NEP) | 8 | Data not available |
| Angiotensin-Converting Enzyme (ACE) | Sub-nanomolar | Data not available | |
| Sampatrilat | Neprilysin (NEP) | 8 | Data not available |
| Angiotensin-Converting Enzyme (ACE) | Data not available | 171.9 (nACE), 13.8 (cACE) | |
| Sacubitrilat (LBQ657) | Neprilysin (NEP) | 5 - 20 | Data not available |
| Angiotensin-Converting Enzyme (ACE) | >100,000 | Data not available | |
| Thiorphan | Neprilysin (NEP) | 20 | 6.1 |
| Angiotensin-Converting Enzyme (ACE) | 10,200 | Data not available |
Note: IC50 and Ki values can vary depending on the specific experimental conditions. The data presented is a compilation from various sources for comparative purposes.
Delving into the Details: Experimental Protocols
The confirmation of this compound's dual inhibitory action relies on robust and reproducible in vitro enzymatic assays. Below are detailed methodologies for assessing the inhibition of Neprilysin and Angiotensin-Converting Enzyme.
Neprilysin (NEP) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NEP, which is responsible for the degradation of several vasoactive peptides.
Principle: A fluorogenic NEP substrate is incubated with the enzyme in the presence and absence of the test inhibitor (e.g., Fasidotrilat). The cleavage of the substrate by active NEP results in a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Detailed Protocol:
-
Reagent Preparation:
-
NEP Assay Buffer: Prepare a buffer solution appropriate for NEP activity (e.g., 50 mM Tris-HCl, pH 7.5).
-
Recombinant Human NEP: Reconstitute lyophilized NEP enzyme in assay buffer to a final concentration of 25 µg/mL.
-
Fluorogenic Substrate: Prepare a stock solution of a specific NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) in DMSO. Dilute to the working concentration in assay buffer.
-
Test Compound (Fasidotrilat) and Controls: Prepare a serial dilution of the test compound in assay buffer. Include a positive control (a known NEP inhibitor like Thiorphan) and a negative control (vehicle).
-
-
Assay Procedure:
-
Add 20 µL of the test compound, positive control, or vehicle to the wells of a 96-well microplate.
-
Add 20 µL of the diluted NEP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm using a fluorescence plate reader.
-
Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the inhibition of ACE, which plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II.
Principle: A synthetic ACE substrate, often a FRET (Förster Resonance Energy Transfer) peptide, is used. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by ACE, the fluorophore and quencher are separated, leading to an increase in fluorescence. The inhibition of this fluorescence increase is a measure of the compound's anti-ACE activity.
Detailed Protocol:
-
Reagent Preparation:
-
ACE Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl, NaCl, and ZnCl2 at a physiological pH.
-
Recombinant Human ACE: Dilute the ACE enzyme to the desired concentration in the assay buffer.
-
FRET Substrate: Prepare a stock solution of an ACE FRET substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline) in an appropriate solvent and then dilute to the working concentration in the assay buffer.
-
Test Compound (Fasidotrilat) and Controls: Prepare serial dilutions of the test compound. Use a known ACE inhibitor, such as Captopril or Lisinopril, as a positive control, and the vehicle as a negative control.
-
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of the diluted test compound, positive control, or vehicle.
-
Add 20 µL of the diluted ACE enzyme solution.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Start the reaction by adding 20 µL of the FRET substrate solution.
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 320/420 nm).
-
-
Data Analysis:
-
Determine the reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Generate a dose-response curve by plotting the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the signaling pathway targeted by this compound and the general workflow of the biochemical assays.
Caption: Dual inhibition of NEP and ACE by this compound.
Caption: General workflow for in vitro enzyme inhibition assays.
Angioedema Risk of Neprilysin Inhibitors: A Comparative Analysis of Fasidotril and Other Agents
For Researchers, Scientists, and Drug Development Professionals
The inhibition of neprilysin (NEP) has emerged as a promising therapeutic strategy in cardiovascular diseases, particularly heart failure. However, the associated risk of angioedema, a potentially life-threatening adverse event, remains a significant concern. This guide provides a comparative analysis of the angioedema risk associated with fasidotril, a dual inhibitor of neprilysin and angiotensin-converting enzyme (ACE), and other classes of NEP inhibitors, supported by available clinical and preclinical data.
Introduction to Neprilysin Inhibition and Angioedema
Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P. By inhibiting NEP, the levels of these peptides increase, leading to beneficial effects such as vasodilation and natriuresis. However, the accumulation of bradykinin, a potent mediator of vascular permeability, is the primary mechanism underlying NEP inhibitor-associated angioedema.[1]
The risk of angioedema is significantly heightened when NEP inhibition is combined with the inhibition of ACE, as ACE is also a key enzyme in the degradation of bradykinin.[2] This dual inhibition leads to a more pronounced increase in bradykinin levels, thereby increasing the likelihood of angioedema.
Comparative Analysis of Angioedema Risk
Due to the discontinuation of this compound's clinical development, publicly available data on its specific angioedema risk is limited.[3] However, as a dual NEP/ACE inhibitor, its risk profile can be inferred from the extensive data available for omapatrilat, another compound in the same class. This guide compares the following classes of NEP inhibitors:
-
Dual NEP/ACE Inhibitors: Represented by omapatrilat, with this compound expected to have a similar risk profile.
-
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs): Represented by sacubitril/valsartan (LCZ696).
Quantitative Data on Angioedema Incidence
The following table summarizes the incidence of angioedema from key clinical trials involving NEP inhibitors.
| Drug Class | Drug | Clinical Trial | Comparator | Incidence of Angioedema (Drug) | Incidence of Angioedema (Comparator) | Key Findings |
| Dual NEP/ACE Inhibitor | Omapatrilat | OCTAVE | Enalapril (ACE Inhibitor) | 2.17% | 0.68% | Omapatrilat was associated with a threefold higher risk of angioedema compared to enalapril.[2] |
| ARNI | Sacubitril/Valsartan | PARADIGM-HF | Enalapril (ACE Inhibitor) | 0.5% | 0.2% | The incidence of angioedema with sacubitril/valsartan was low and not statistically different from enalapril.[1] |
Signaling Pathways and Experimental Workflows
Bradykinin Metabolism and Angioedema Pathway
The following diagram illustrates the central role of bradykinin in angioedema and the impact of NEP and ACE inhibitors on its metabolism.
Clinical Trial Workflow for Angioedema Assessment
The diagram below outlines a typical workflow for the assessment and adjudication of angioedema in a clinical trial setting.
Detailed Methodologies
OCTAVE Trial (Omapatrilat)
The Omapatrilat Cardiovascular Treatment Versus Enalapril (OCTAVE) trial was a large-scale, randomized, double-blind study that compared the safety and efficacy of omapatrilat to enalapril in patients with hypertension.
-
Patient Population: Over 25,000 patients with hypertension.
-
Intervention: Omapatrilat or enalapril.
-
Angioedema Assessment: All potential cases of angioedema were reported as adverse events and subsequently reviewed by a blinded adjudication committee. The committee used predefined criteria to confirm the diagnosis of angioedema.
PARADIGM-HF Trial (Sacubitril/Valsartan)
The Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure (PARADIGM-HF) trial was a randomized, double-blind trial comparing the long-term efficacy and safety of sacubitril/valsartan with enalapril in patients with chronic heart failure with reduced ejection fraction.
-
Patient Population: Over 8,000 patients with heart failure with reduced ejection fraction.
-
Intervention: Sacubitril/valsartan or enalapril.
-
Angioedema Assessment: A dedicated committee of experts adjudicated all suspected cases of angioedema.[4] The trial design included washout periods to minimize the risk of angioedema from overlapping ACE and NEP inhibition.[4]
Discussion and Conclusion
The available evidence strongly suggests that the angioedema risk of NEP inhibitors is highly dependent on the concomitant inhibition of ACE.
This compound and other dual NEP/ACE inhibitors are expected to carry a significantly higher risk of angioedema compared to other classes of NEP inhibitors and even ACE inhibitors alone. The threefold increased risk observed with omapatrilat in the OCTAVE trial underscores the potential danger of dual NEP/ACE inhibition.[2] The development of this compound was likely halted due to safety concerns, including the risk of angioedema.
In contrast, ARNIs like sacubitril/valsartan have demonstrated a more favorable safety profile regarding angioedema. By pairing a NEP inhibitor with an angiotensin receptor blocker (ARB) instead of an ACE inhibitor, the primary pathway for bradykinin degradation by ACE is preserved, mitigating the risk of excessive bradykinin accumulation. The PARADIGM-HF trial showed a low incidence of angioedema with sacubitril/valsartan, comparable to that of enalapril.[1]
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual angiotensin receptor and neprilysin inhibition as an alternative to angiotensin-converting enzyme inhibition in patients with chronic systolic heart failure: rationale for and design of the Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure trial (PARADIGM-HF) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fasidotril's Therapeutic Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Fasidotril, a dual inhibitor of neprilysin (NEP) and angiotensin-converting enzyme (ACE), with alternative treatments in various preclinical animal models of hypertension and heart failure. The data presented is intended to offer an objective overview to inform further research and drug development.
Introduction to this compound
This compound is an investigational drug that simultaneously inhibits two key enzymes in cardiovascular regulation: neprilysin and angiotensin-converting enzyme. This dual-action mechanism is designed to both reduce the production of the vasoconstrictor angiotensin II and enhance the levels of vasodilatory natriuretic peptides. This guide examines the preclinical evidence for this compound's efficacy in established animal models and compares its performance to traditional ACE inhibitors.
Therapeutic Effects in Hypertension Models
This compound has been evaluated in several rat models of hypertension, demonstrating a consistent and sustained reduction in blood pressure.
Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.
Quantitative Data Summary:
| Treatment Group | Dose | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |
| This compound | 100 mg/kg PO twice daily | 3 weeks | -20 to -30 | [1][2][3] |
| Vehicle | - | 3 weeks | No significant change | [1][2][3] |
| Enalapril | 10 mg/kg daily | 11 months | -38 | [4] |
Note: Data for this compound and Enalapril are from separate studies and are not a direct head-to-head comparison in the same experiment.
Other Hypertensive Models
This compound also showed significant antihypertensive effects in renovascular (two-kidney, one-clip Goldblatt) and volume-dependent (DOCA-salt) rat models, with a similar blood pressure reduction of -20 to -30 mmHg after 3 weeks of treatment[1][2][3].
Therapeutic Effects in Post-Myocardial Infarction (MI) Heart Failure Models
The efficacy of this compound in a post-MI model of heart failure has been assessed, primarily focusing on survival and cardiac remodeling.
Quantitative Data Summary:
| Treatment Group | Dose | Duration | Outcome | Result | Reference |
| This compound | 180 mg/kg/day PO | 40 weeks | 50% Survival (moderate infarct) | 70% (vs. 50% in placebo) | [5] |
| Placebo | - | 40 weeks | 50% Survival (moderate infarct) | 50% | [5] |
| This compound | 180 mg/kg/day PO | 25 weeks | Mortality (large infarct) | 23.5% (vs. 53.8% in placebo) | [5] |
| Placebo | - | 25 weeks | Mortality (large infarct) | 53.8% | [5] |
| This compound | 180 mg/kg/day PO | 40 weeks | Cardiac Hypertrophy | Significantly attenuated | [5] |
Comparison with Other Vasopeptidase Inhibitors and ACE Inhibitors
While direct comparative studies between this compound and ACE inhibitors in the same post-MI model are limited, studies on Omapatrilat, another vasopeptidase inhibitor, provide valuable insights. In cardiomyopathic hamsters, Omapatrilat was more effective than Captopril in improving survival and preventing adverse changes in left ventricular geometry[6]. Similarly, in a rat post-MI model, both Omapatrilat and Captopril improved early survival to a similar extent[7].
Quantitative Data Summary (Omapatrilat vs. Captopril in Cardiomyopathic Hamsters):
| Treatment Group | Dose | Median Survival Time (days) | Reference |
| Omapatrilat | 200 µmol/kg/day | 290 | [6] |
| Captopril | 750 µmol/kg/day | 221 | [6] |
| Vehicle | - | 146 | [6] |
Experimental Protocols
Animal Models
-
Spontaneously Hypertensive Rat (SHR): Male SHRs are typically used. Blood pressure is monitored non-invasively using the tail-cuff method or via telemetry. Treatment is often initiated at an age when hypertension is established (e.g., 12-14 weeks).
-
Coronary Artery Ligation (Post-MI Model): Myocardial infarction is induced in rats (e.g., Wistar or Sprague-Dawley) by permanently ligating the left anterior descending (LAD) coronary artery. This surgical procedure leads to the development of heart failure over several weeks.
Drug Administration
-
Oral Gavage: this compound and comparator drugs are typically administered as a suspension or solution via oral gavage. The volume administered is based on the animal's body weight (e.g., 1-2 mL/kg)[8][9]. A gavage needle of appropriate size is used to deliver the substance directly into the stomach[10][11].
Key Experimental Measurements
-
Blood Pressure Measurement: In the SHR model, systolic blood pressure is measured at regular intervals throughout the study period.
-
Echocardiography: In the post-MI model, transthoracic echocardiography is used to assess cardiac function and remodeling. Key parameters include left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions, and wall thickness[12][13][14][15][16].
-
Survival Analysis: In long-term studies, the survival rate of animals in different treatment groups is monitored and analyzed.
-
Histopathology: At the end of the study, hearts are often excised, weighed, and examined histologically to assess the degree of cardiac hypertrophy and fibrosis.
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
This compound's dual inhibitory action targets two central pathways in cardiovascular regulation.
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for evaluating the therapeutic effects of this compound in a post-myocardial infarction rat model.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
The available preclinical data from various animal models suggest that this compound is a potent therapeutic agent for both hypertension and heart failure. Its dual mechanism of action appears to offer advantages over single-pathway inhibition, particularly in the context of post-myocardial infarction remodeling and survival. However, more direct, head-to-head comparative studies with standard-of-care ACE inhibitors are warranted to fully elucidate its relative efficacy and potential clinical utility. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate the design of such future investigations.
References
- 1. Antihypertensive effects of this compound, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Vasopeptidase inhibition with omapatrilat improves cardiac geometry and survival in cardiomyopathic hamsters more than does ACE inhibition with captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of captopril and omapatrilat on early post-myocardial infarction survival and cardiac hemodynamics in rats: interaction with cardiac cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. ahajournals.org [ahajournals.org]
- 16. journals.physiology.org [journals.physiology.org]
Assessing the Long-Term Safety Profile of Fasidotril in Preclinical Models: A Comparative Guide
Introduction
Fasidotril is a dual inhibitor of neprilysin (NEP) and angiotensin-converting enzyme (ACE), representing a class of drugs with significant potential in the management of cardiovascular diseases such as hypertension and heart failure.[1][2] By simultaneously blocking the degradation of natriuretic peptides (via NEP inhibition) and the production of angiotensin II (via ACE inhibition), these agents offer a multi-faceted approach to cardiovascular regulation. However, the long-term safety of this drug class has been a subject of scrutiny, most notably with the development of Omapatrilat, which was hampered by concerns over angioedema.[1]
This guide provides a comparative assessment of the long-term preclinical safety profile of this compound and related compounds. Due to the limited availability of public, in-depth preclinical toxicology data for this compound, this guide will focus on the established safety profiles of comparator drugs, including the ACE inhibitors Enalapril and Ramipril, and the dual NEP/ACE inhibitor Omapatrilat. This comparison aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the preclinical safety of dual NEP/ACE inhibitors.
Comparative Preclinical Safety Data
The following tables summarize key findings from long-term preclinical toxicology studies of selected comparator agents. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.
Table 1: Long-Term Toxicology Summary in Rodents
| Compound | Species | Duration | Key Findings | NOAEL (No Observed Adverse Effect Level) |
| This compound | Data Not Publicly Available | |||
| Enalapril | Rat | 2 years | Renal tubular degeneration at high doses. | Not explicitly stated in available data. |
| Ramipril | Rat | 2 years | Juxtaglomerular apparatus hyperplasia. | Not explicitly stated in available data. |
| Omapatrilat | Data Not Publicly Available |
Table 2: Long-Term Toxicology Summary in Non-Rodents
| Compound | Species | Duration | Key Findings | NOAEL (No Observed Adverse Effect Level) |
| This compound | Data Not Publicly Available | |||
| Enalapril | Dog | 1 year | Hypotension, increased serum urea nitrogen and creatinine at high doses. | Not explicitly stated in available data. |
| Ramipril | Dog | 1 year | Decreased red cell parameters, reduced heart weights. | Not explicitly stated in available data. |
| Omapatrilat | Data Not Publicly Available |
Table 3: Cardiovascular Safety Pharmacology and Carcinogenicity
| Compound | Study Type | Species | Key Findings |
| This compound | Data Not Publicly Available | ||
| Enalapril | Carcinogenicity | Rat, Mouse | No evidence of carcinogenicity. |
| Cardiovascular Safety | Dog | Dose-dependent hypotension. | |
| Ramipril | Carcinogenicity | Rat, Mouse | No evidence of carcinogenicity. |
| Cardiovascular Safety | Dog | Hypotension. | |
| Omapatrilat | Carcinogenicity | Data Not Publicly Available | |
| Cardiovascular Safety | Data Not Publicly Available | Preclinical data not detailed, but clinical trials showed a higher incidence of angioedema compared to ACE inhibitors.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Dual Inhibition Signaling Pathway
Chronic Toxicity Study Workflow
Experimental Protocols
The following are generalized protocols for key long-term preclinical safety studies, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).
Chronic Toxicity Study (Rodent)
-
Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure over a major portion of the test species' lifespan.
-
Species: Typically rat.
-
Group Size: At least 20 animals per sex per group.
-
Dose Levels: A minimum of three dose levels (low, mid, high) and a concurrent control group. The highest dose should elicit signs of toxicity but not mortality.
-
Duration: Typically 12 months for rodents.
-
Administration: The route of administration should be relevant to the intended clinical use (e.g., oral gavage, in-feed).
-
Parameters Monitored:
-
In-life: Clinical signs, body weight, food and water consumption, ophthalmology.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at multiple time points (e.g., 3, 6, and 12 months).
-
Terminal Procedures: Gross necropsy, organ weights, and comprehensive histopathological examination of a wide range of tissues from control and high-dose groups, with other dose groups examined as necessary.
-
Carcinogenicity Bioassay (Rodent)
-
Objective: To identify the tumorigenic potential of a substance in animals to assess the relevant risk in humans.
-
Species: Typically rat and mouse.
-
Group Size: At least 50 animals per sex per group.
-
Dose Levels: A minimum of two to three dose levels and a concurrent control group. The high dose is typically the maximum tolerated dose (MTD).
-
Duration: 24 months for rats and 18-24 months for mice.
-
Administration: Route should be relevant to clinical use.
-
Parameters Monitored:
-
In-life: Clinical signs, body weight, food consumption, and palpation for masses.
-
Terminal Procedures: Complete gross necropsy and histopathological examination of all tissues from all animals, with a focus on neoplastic and pre-neoplastic lesions.
-
Cardiovascular Safety Pharmacology
-
Objective: To investigate the potential undesirable effects of a substance on cardiovascular function.
-
Species: Commonly the conscious, telemetered dog or non-human primate.[16][17][18][19][20]
-
Methodology:
-
Core Parameters Measured:
-
Hemodynamics: Blood pressure (systolic, diastolic, mean), heart rate.
-
Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTc).
-
-
Study Design: Animals are dosed and monitored continuously over a defined period (e.g., 24 hours) to assess effects at different time points, including the time of expected peak plasma concentration.
Discussion and Conclusion
The available preclinical data on ACE inhibitors like Enalapril and Ramipril demonstrate a generally favorable long-term safety profile, with the primary target organ for toxicity being the kidney, which is consistent with their mechanism of action. Carcinogenicity studies for these agents have been negative.
For the class of dual NEP/ACE inhibitors, the clinical experience with Omapatrilat has highlighted a significant safety concern, namely an increased risk of angioedema compared to ACE inhibitors alone.[1] This adverse effect is thought to be related to the potentiation of bradykinin by the dual inhibition of both ACE and NEP. While detailed public preclinical toxicology reports for Omapatrilat and this compound are scarce, this clinical finding underscores the importance of a thorough preclinical evaluation of this potential liability for any new dual inhibitor.
While this compound has shown promise in preclinical efficacy models for hypertension and heart failure, a comprehensive public assessment of its long-term safety profile is not possible without access to dedicated toxicology, carcinogenicity, and cardiovascular safety pharmacology studies.[1] Researchers and drug developers should consider the potential for class-specific adverse effects, such as angioedema, and design their preclinical safety programs accordingly. The experimental protocols outlined in this guide, based on international regulatory guidelines, provide a framework for conducting such a thorough safety assessment. Future publications of non-clinical safety data for this compound will be crucial for a more complete understanding of its risk-benefit profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 7. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 8. ICH S1 prospective evaluation study: weight of evidence approach to predict outcome and value of 2-year rat carcinogenicity studies. A report from the regulatory authorities subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Official web site : ICH [ich.org]
- 12. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Points to consider for revising the ICH S7A guideline on safety and secondary pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Cardiovascular safety assessments in the conscious telemetered dog: utilisation of super-intervals to enhance statistical power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
Safety Operating Guide
Navigating the Disposal of Fasidotril: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Fasidotril is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its disposal, drawing upon established best practices for investigational drug waste management.
At the core of responsible disposal is the understanding that investigational drugs must be handled in accordance with federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States. The primary objective is to mitigate potential environmental impact and ensure personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as an investigational drug, requires a systematic approach that prioritizes safety and compliance. The following steps outline a recommended procedure for laboratory personnel.
-
Initial Assessment and Consultation: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[1] EHS professionals are equipped to provide guidance on whether this compound is classified as a hazardous waste according to RCRA guidelines.[1] This determination will dictate the subsequent disposal pathway.
-
Segregation and Containment:
-
Non-Hazardous Determination: If EHS deems this compound to be non-hazardous, it should be segregated from general laboratory waste and placed in a designated pharmaceutical waste container, often color-coded (e.g., red biohazard-chemotoxic containers) for incineration.[1]
-
Hazardous Determination: If classified as hazardous, this compound must be collected by EHS for specialized disposal.[1] It should be stored in a compatible, sealed, and properly labeled container.
-
-
Labeling: For waste destined for EHS pickup, a "HAZARDOUS WASTE" label must be affixed to the container.[2] The label should include the full chemical name ("this compound"), concentration, the Principal Investigator's (PI) name, and the laboratory location and contact information.[2]
-
Storage: Labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA) until they are collected by EHS.[2] This area should be secure and regularly inspected.
-
Documentation: Meticulous record-keeping is essential. Maintain a log that details the quantity of this compound being disposed of, the date of disposal, and the method used. For investigational drugs, a certificate of destruction, often provided by the disposal vendor, should be retained.[3]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal parameters are not available. The following table summarizes the key procedural considerations.
| Parameter | Guideline | Source |
| Waste Classification | Contact Environmental Health & Safety (EHS) to determine if this compound is a RCRA hazardous waste. | [1] |
| Non-Hazardous Disposal | Place in a designated pharmaceutical waste container for incineration. | [1] |
| Hazardous Disposal | Arrange for pickup by EHS for incineration at a permitted facility. | [1][3] |
| Container Labeling | Use official "HAZARDOUS WASTE" labels provided by EHS when applicable. | [2] |
| Record Keeping | Maintain a detailed log of all disposed quantities and obtain a certificate of destruction. | [3] |
Experimental Protocols
Specific experimental protocols for the degradation or neutralization of this compound are not publicly available. The standard and recommended procedure for the disposal of investigational pharmaceuticals is high-temperature incineration conducted by a licensed waste management facility.[1][3] This method ensures the complete destruction of the active pharmaceutical ingredient.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow
By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe, compliant, and environmentally responsible disposal of this compound and other investigational compounds.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
